6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-6-5(10-3-4)2-7(11-6)8(12)13/h1-3,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHOPLYHOTXJGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725519 | |
| Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260386-47-7 | |
| Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the 4-azaindole scaffold, it serves as a crucial building block for the synthesis of various biologically active molecules. Understanding its physical properties is paramount for its effective utilization in research and development, influencing factors such as reaction kinetics, solubility, and bioavailability of its derivatives. This technical guide provides a summary of the known physical properties of this compound, addresses the current gaps in experimental data, and outlines general methodologies for their determination.
Core Physical Properties
Currently, detailed experimental data for several key physical properties of this compound are not extensively reported in publicly available literature. The table below summarizes the fundamental identifiers and includes a predicted value for the acid dissociation constant (pKa).
| Property | Value | Source |
| CAS Number | 1260386-47-7 | [1][2][3][4] |
| Molecular Formula | C₈H₅BrN₂O₂ | [2][3][4] |
| Molecular Weight | 241.04 g/mol | [2][3] |
| Appearance | Off-white to light yellow solid | [5] |
| pKa (Predicted) | 2.78 ± 0.30 | [5] |
| Storage Temperature | 2-8°C | [5] |
Note on Data Availability: It is crucial for researchers to note that properties such as melting point, boiling point, and specific solubility values for this compound are not consistently found in readily accessible chemical databases and literature. The appearance and storage temperature are based on supplier information.
Predicted and Inferred Properties
In the absence of direct experimental data, the physical properties of this compound can be inferred from the behavior of analogous structures, such as other bromo-substituted heterocyclic carboxylic acids.
-
Melting Point: Similar compounds, like 6-Bromo-1H-pyrrolo[2,3-b]pyridine, have a melting point in the range of 192-195°C.[6][7] It is anticipated that the carboxylic acid derivative would have a significantly higher melting point due to the potential for strong intermolecular hydrogen bonding.
-
Boiling Point: Due to its molecular weight and polar functional groups, the compound is expected to have a high boiling point, likely decomposing before boiling at atmospheric pressure.
-
Solubility: The presence of both a carboxylic acid and a pyrrolopyridine ring system suggests a degree of amphiphilic character. It is expected to have low solubility in water and non-polar organic solvents, with increased solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). The acidity of the carboxylic acid group implies that its solubility in aqueous solutions will be highly pH-dependent, increasing significantly in basic conditions due to deprotonation to the carboxylate salt.
-
pKa: The predicted pKa of 2.78 ± 0.30 suggests that it is a relatively strong organic acid.[5] This is a critical parameter for designing salt formation strategies to improve solubility and for understanding its ionization state under physiological conditions.
Experimental Determination of Physical Properties: A General Workflow
For researchers requiring precise physical property data for this compound, direct experimental determination is necessary. The following diagram outlines a general workflow for characterizing the key physical properties of a solid organic compound.
Caption: A generalized workflow for the synthesis, purification, and experimental determination of key physical properties of a chemical compound.
Detailed Methodologies
1. Melting Point Determination (Capillary Method):
-
A small, dry sample of the purified compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is gradually increased, and the range from which the sample starts to melt until it becomes completely liquid is recorded.
2. Solubility Determination:
-
A known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature.
-
The mixture is agitated until equilibrium is reached.
-
The concentration of the dissolved compound is determined analytically (e.g., by UV-Vis spectroscopy or HPLC) to quantify the solubility. This process is repeated for a range of solvents and pH values for aqueous solutions.
3. pKa Determination (Potentiometric Titration):
-
A solution of the compound in a suitable solvent (often a water-cosolvent mixture) is prepared.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the half-equivalence point of the titration curve.
Conclusion
While this compound is a valuable scaffold in medicinal chemistry, a comprehensive, experimentally verified dataset of its physical properties is not yet fully available in the public domain. The provided information on its fundamental identifiers and predicted pKa offers a solid starting point for researchers. For applications requiring precise data, the experimental workflows outlined in this guide can be employed to thoroughly characterize this important chemical entity. The generation and dissemination of such experimental data would be a valuable contribution to the scientific community.
References
- 1. parchem.com [parchem.com]
- 2. This compound | 1260386-47-7 | INDOFINE Chemical Company [indofinechemical.com]
- 3. store.p212121.com [store.p212121.com]
- 4. 1260386-47-7|this compound|BLD Pharm [bldpharm.com]
- 5. This compound CAS#: 1260386-47-7 [chemicalbook.com]
- 6. 143468-13-7 CAS MSDS (6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. echemi.com [echemi.com]
An In-Depth Technical Guide to 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid: A Core Scaffold in Kinase Inhibitor Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential therapeutic applications of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. This heterocyclic compound serves as a crucial building block in the synthesis of potent kinase inhibitors, a class of targeted therapeutics with significant implications in oncology and inflammatory diseases.
Core Chemical Identity and Properties
This compound is a structurally complex molecule featuring a fused pyrrolopyridine bicyclic system. The strategic placement of a bromine atom at the 6-position and a carboxylic acid at the 2-position provides versatile handles for synthetic modifications, enabling the exploration of structure-activity relationships in drug design.
| Property | Value |
| CAS Number | 1260386-47-7 |
| Molecular Formula | C₈H₅BrN₂O₂ |
| Molecular Weight | 241.04 g/mol [1] |
| InChIKey | GKHOPLYHOTXJGA-UHFFFAOYSA-N |
| Canonical SMILES | O=C(O)c1cn(c2ncc(Br)cc12) |
Synthetic Pathways and Experimental Protocols
A likely synthetic strategy would involve the initial synthesis of a suitable ester of this compound, followed by hydrolysis to yield the final carboxylic acid. The synthesis of the ester precursor could potentially be achieved through a multi-step sequence starting from a substituted pyridine derivative.
Hypothetical Experimental Protocol for a Precursor Ester:
A potential, though unconfirmed, synthetic approach could be adapted from methodologies used for similar heterocyclic systems. This might involve:
-
Initial Ring Formation: Condensation reactions to form the initial pyrrole ring fused to the pyridine backbone.
-
Bromination: Introduction of the bromine atom at the 6-position of the pyrrolopyridine core using a suitable brominating agent.
-
Carboxylation/Esterification: Introduction of the carboxylic acid or ester group at the 2-position.
-
Hydrolysis: If an ester is synthesized first, a final hydrolysis step under acidic or basic conditions would yield the desired carboxylic acid.
It is important to note that optimization of reaction conditions, including solvents, temperatures, and catalysts, would be necessary to achieve a viable synthetic route.
Below is a conceptual workflow for the synthesis of a precursor ester and its subsequent hydrolysis.
Biological Activity and Therapeutic Potential
The pyrrolopyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. This compound and its derivatives have been investigated as inhibitors of several protein kinases.
The core structure of this compound allows it to act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of kinases and preventing the transfer of a phosphate group to their downstream substrates. This inhibition can disrupt aberrant signaling pathways that drive disease progression.
Potential Kinase Targets:
While specific IC50 values for this compound against a broad panel of kinases are not extensively published, the pyrrolopyridine class of molecules has shown inhibitory activity against:
-
Janus Kinases (JAKs): Analogs have demonstrated inhibitory activity against kinases such as JAK2, which are implicated in myeloproliferative neoplasms and inflammatory conditions.[1]
-
PI3K-related Kinases (PIKKs): This family includes kinases like ATM and mTOR, which are central regulators of cell growth, proliferation, and DNA damage repair.
The following diagram illustrates the general mechanism of action of a kinase inhibitor based on the this compound scaffold.
Conclusion
This compound represents a valuable and versatile scaffold for the development of novel kinase inhibitors. Its chemical tractability allows for the generation of diverse libraries of compounds for screening against various kinase targets. Further research into the synthesis and biological evaluation of derivatives of this core structure holds significant promise for the discovery of new and effective therapies for a range of human diseases. The data presented in this guide serves as a foundational resource for researchers and drug development professionals working in this exciting and impactful area of medicinal chemistry.
References
Technical Guide: 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a heterocyclic building block belonging to the azaindole class of compounds. The pyrrolopyridine scaffold is a key pharmacophore in medicinal chemistry, recognized for its versatile biological activities. This structural motif is present in numerous compounds investigated for therapeutic applications, including as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. The bromine and carboxylic acid functional groups on this specific scaffold offer orthogonal handles for chemical modification, making it an attractive starting point for the synthesis of compound libraries in drug discovery campaigns.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below. This information is critical for experimental design, including reaction stoichiometry calculations, analytical characterization, and formulation.
| Property | Value | Reference(s) |
| Molecular Weight | 241.04 g/mol | [1][2] |
| Molecular Formula | C₈H₅BrN₂O₂ | [1][2][3] |
| CAS Number | 1260386-47-7 | [1][2][3] |
| Exact Mass | 239.953 u | [3] |
| Purity (Typical) | ≥97% | [1][2] |
| Common Synonyms | 6-Bromo-4-azaindole-2-carboxylic acid | [3] |
Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not extensively published in peer-reviewed literature, its synthesis can be accomplished through established methods for constructing the azaindole core. The general strategies often involve the formation of the pyrrole ring onto a pre-functionalized pyridine precursor.
Representative Synthetic Approach: Hemetsberger-Knittel Synthesis
One plausible route is an adaptation of the Hemetsberger-Knittel indole synthesis. This method involves the condensation of an α-azido ester with an appropriately substituted pyridine carbaldehyde, followed by thermal or photochemical cyclization.
Experimental Protocol:
-
Step 1: Knoevenagel Condensation: A substituted pyridine-carbaldehyde (e.g., a derivative of 5-bromopyridine-3-carbaldehyde) is reacted with an α-azido acetate (e.g., ethyl azidoacetate) under basic conditions (such as sodium ethoxide in ethanol). The reaction mixture is typically stirred at room temperature until completion, yielding the corresponding α,β-unsaturated azide.
-
Step 2: Cyclization: The purified unsaturated azide is dissolved in a high-boiling point, inert solvent like xylene or toluene. The solution is heated to reflux (typically 110-140 °C) to induce thermal cyclization via nitrene insertion. This step forms the pyrrolo[3,2-b]pyridine ring system.
-
Step 3: Saponification: The resulting ester is hydrolyzed to the carboxylic acid. This is achieved by treating the ester with a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent (e.g., methanol or THF). The reaction is stirred at room temperature or gently heated.
-
Step 4: Work-up and Purification: After completion of the hydrolysis, the reaction mixture is acidified (e.g., with 1M HCl) to precipitate the carboxylic acid product. The solid is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Note: This is a generalized protocol. Reaction conditions, including catalysts, solvents, and temperatures, may require optimization for this specific target molecule.
Applications in Drug Discovery
The pyrrolopyridine core is a privileged scaffold in medicinal chemistry. Derivatives have been explored as inhibitors of various biological targets. For instance, different isomers of pyrrolopyridines have been developed as potent inhibitors of phosphodiesterase 4B (PDE4B) and various protein kinases, which are crucial targets in inflammation and oncology.
The title compound serves as a versatile intermediate for generating a library of derivatives for high-throughput screening. The workflow diagram below illustrates its central role in a typical drug discovery program.
References
An In-depth Technical Guide to the Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis is presented with detailed experimental protocols, quantitative data, and a visual representation of the reaction sequence.
Introduction
This compound, also known as 6-bromo-7-azaindole-2-carboxylic acid, is a key building block in the development of various pharmacologically active agents. Its rigid bicyclic structure and the presence of versatile functional groups make it an attractive scaffold for the design of kinase inhibitors and other therapeutic molecules. This guide focuses on a robust and efficient synthesis pathway, primarily utilizing the Hemetsberger-Knittel indole synthesis, which allows for the direct introduction of the carboxylic acid functionality at the 2-position of the 7-azaindole core.
Overall Synthesis Pathway
The synthesis commences with the commercially available 5-bromopyridine-2-carbaldehyde. A Knoevenagel condensation with ethyl azidoacetate yields the corresponding α-azidoacrylate intermediate. Subsequent thermal cyclization of this intermediate affords the ethyl ester of this compound. The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-azido-3-(5-bromopyridin-2-yl)acrylate
This step involves a Knoevenagel condensation between 5-bromopyridine-2-carbaldehyde and ethyl azidoacetate.
Protocol: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), cooled to 0 °C, a solution of 5-bromopyridine-2-carbaldehyde and ethyl azidoacetate in ethanol is added dropwise with stirring. The reaction mixture is stirred at room temperature for a specified duration. Upon completion, the mixture is poured into ice-water and the precipitated product is collected by filtration, washed with water, and dried under vacuum.
| Reagent/Parameter | Quantity/Value |
| 5-Bromopyridine-2-carbaldehyde | 1.0 eq |
| Ethyl azidoacetate | 1.1 eq |
| Sodium | 1.1 eq |
| Absolute Ethanol | Appropriate volume |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 75-85% |
Step 2: Synthesis of Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
This step is a thermal cyclization of the α-azidoacrylate intermediate, characteristic of the Hemetsberger-Knittel indole synthesis.
Protocol: A solution of ethyl 2-azido-3-(5-bromopyridin-2-yl)acrylate in a high-boiling solvent such as xylene or toluene is heated at reflux. The reaction is monitored by TLC for the disappearance of the starting material. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
| Reagent/Parameter | Quantity/Value |
| Ethyl 2-azido-3-(5-bromopyridin-2-yl)acrylate | 1.0 eq |
| Solvent | Xylene or Toluene |
| Reaction Temperature | Reflux (approx. 140 °C for xylene) |
| Reaction Time | 1-3 hours |
| Typical Yield | 60-75% |
Step 3: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the target carboxylic acid.
Protocol: Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide. The mixture is heated at reflux until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, and the ethanol is removed under reduced pressure. The aqueous solution is acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried.
| Reagent/Parameter | Quantity/Value |
| Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 1.0 eq |
| Sodium Hydroxide | 2-3 eq |
| Ethanol/Water | Appropriate mixture |
| Reaction Temperature | Reflux |
| Reaction Time | 2-6 hours |
| Typical Yield | >90% |
Quantitative Data Summary
| Step | Product | Starting Material | Molar Mass ( g/mol ) | Typical Yield (%) |
| 1 | Ethyl 2-azido-3-(5-bromopyridin-2-yl)acrylate | 5-Bromopyridine-2-carbaldehyde | 297.12 | 75-85 |
| 2 | Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | Ethyl 2-azido-3-(5-bromopyridin-2-yl)acrylate | 269.11 | 60-75 |
| 3 | This compound | Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 241.04 | >90 |
Alternative Pathway: Bartoli Indole Synthesis
An alternative approach to the 6-bromo-7-azaindole core is the Bartoli indole synthesis. This method involves the reaction of a nitroarene with a vinyl Grignard reagent.
This route would yield 6-bromo-1H-pyrrolo[3,2-b]pyridine, which would then require a separate C2-carboxylation step. This is typically achieved by deprotonation at the 2-position with a strong base like n-butyllithium, followed by quenching with carbon dioxide. While feasible, this adds a step and requires careful control of anhydrous and low-temperature conditions. A protocol for the Bartoli synthesis of 7-bromo-6-azaindole from 2-bromo-3-nitropyridine has been reported with a yield of 22%.[1]
Conclusion
The Hemetsberger-Knittel synthesis provides a direct and efficient route for the preparation of this compound. The starting materials are readily accessible, and the reaction conditions are well-established in organic synthesis. This technical guide offers a solid foundation for researchers and drug development professionals to synthesize this valuable heterocyclic building block for their research and development endeavors.
References
Spectroscopic and Synthetic Insights into 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and synthetic considerations for 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of public experimental data for this specific molecule, this document presents high-quality predicted spectroscopic data based on analogous structures. It also outlines general experimental protocols for spectroscopic analysis and a documented synthetic workflow for a key precursor.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds, including substituted 1H-pyrrolo[3,2-b]pyridines and other azaindole derivatives.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~13.0 - 14.0 | br s | 1H | COOH | The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, subject to concentration and solvent effects. |
| ~11.5 - 12.0 | br s | 1H | N1-H (pyrrole) | The pyrrole N-H proton typically appears as a broad singlet in the downfield region. |
| ~8.40 | d | 1H | H5 | The proton at position 5 is anticipated to be a doublet due to coupling with H7. Its chemical shift is influenced by the adjacent nitrogen and the bromine at position 6. |
| ~8.10 | d | 1H | H7 | The proton at position 7 is expected to be a doublet, coupled with H5. The deshielding effect of the pyridine nitrogen would place it in this region. |
| ~7.20 | s | 1H | H3 | The proton at position 3 on the pyrrole ring is expected to be a singlet, being relatively isolated from other protons. Its chemical shift is influenced by the adjacent carboxylic acid group and the pyrrole ring electronics. |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~162.0 | C=O | The carbonyl carbon of the carboxylic acid is expected in this downfield region. |
| ~148.0 | C7a | This quaternary carbon is at the fusion of the two rings, adjacent to the pyridine nitrogen. |
| ~145.0 | C3a | This is the other quaternary carbon at the ring fusion. |
| ~135.0 | C5 | The carbon bearing a proton in the pyridine ring, deshielded by the adjacent nitrogen. |
| ~130.0 | C2 | The carbon to which the carboxylic acid is attached. |
| ~120.0 | C7 | The second carbon with a proton in the pyridine ring. |
| ~118.0 | C6 | The carbon atom to which the bromine is attached. The chemical shift is significantly influenced by the heavy atom effect of bromine. |
| ~105.0 | C3 | The carbon bearing a proton in the pyrrole ring, generally appearing at a more upfield chemical shift compared to the pyridine carbons. |
Table 3: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation | Notes |
| 240/242 | [M]⁺ (Molecular ion) | The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity, which is a key identifying feature. The nominal mass is calculated for the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br/⁸¹Br). |
| 196/198 | [M - CO₂]⁺ | Loss of carbon dioxide (44 Da) from the carboxylic acid group is a common fragmentation pathway for aromatic carboxylic acids. |
| 169/171 | [M - COOH]⁺ | Loss of the entire carboxylic acid group (45 Da) is another expected fragmentation. |
| 117 | [M - Br - CO₂]⁺ | Fragmentation involving the loss of both the bromine atom and carbon dioxide. |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment | Notes |
| 3300-2500 | O-H stretch (carboxylic acid) | A very broad absorption band characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. |
| ~3100 | N-H stretch (pyrrole) | A moderate to sharp absorption band. |
| ~1700-1680 | C=O stretch (carboxylic acid) | A strong absorption band for the carbonyl group, potentially at a lower wavenumber due to conjugation with the pyrrole ring. |
| ~1600-1450 | C=C and C=N stretching | Aromatic and heteroaromatic ring stretching vibrations. |
| ~1300-1200 | C-O stretch and O-H bend | These bands are associated with the carboxylic acid group. |
| ~800-700 | C-H bending | Out-of-plane bending vibrations for the aromatic and heteroaromatic protons. |
| ~600-500 | C-Br stretch | A weak to moderate absorption in the fingerprint region. |
Experimental Protocols
While specific experimental procedures for this compound are not publicly detailed, the following general protocols are standard for the spectroscopic analysis of similar organic compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A sample of approximately 5-10 mg is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
-
Data Acquisition: Standard pulse sequences are used for one-dimensional ¹H and ¹³C{¹H} NMR experiments. Two-dimensional experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.
2. Mass Spectrometry (MS):
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for GC-MS, providing detailed fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS, which is a softer ionization technique that often preserves the molecular ion.
-
Analysis: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion and its fragments, which allows for the confirmation of the elemental composition.
3. Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, the IR spectrum can be obtained by preparing a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically scanned over the mid-infrared range of 4000-400 cm⁻¹. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.
Synthetic Workflow
The synthesis of this compound would likely proceed from a suitable precursor such as 6-bromo-1H-pyrrolo[3,2-b]pyridine. The following diagram illustrates a documented synthetic route to this key intermediate.
An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical approach to determining and interpreting the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. While exhaustive search efforts did not yield a publicly available, complete experimental ¹H NMR dataset for this specific molecule, this document outlines the expected spectral characteristics, a detailed experimental protocol for its acquisition, and a logical workflow for its analysis. This guide is intended to equip researchers with the necessary framework to acquire and interpret the ¹H NMR spectrum of this compound and structurally related molecules.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the pyrrolopyridine core and the carboxylic acid group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom, the carboxylic acid group, and the nitrogen atoms within the bicyclic system.
A summary of the anticipated proton signals is presented in the table below. The exact chemical shifts and coupling constants (J) would need to be determined experimentally.
| Proton Assignment | Expected Multiplicity | Predicted Chemical Shift (δ, ppm) | Notes |
| H1 (Pyrrole NH) | Broad singlet | 11.0 - 13.0 | The chemical shift of the NH proton can be highly variable and is often broad due to quadrupole broadening and exchange. Its position is also sensitive to solvent and concentration. |
| H3 (Pyrrole CH) | Singlet or narrow doublet | 7.0 - 7.5 | This proton is on the pyrrole ring and adjacent to the carboxylic acid. Its chemical shift will be downfield due to the anisotropic effect of the C=O bond. |
| H5 (Pyridine CH) | Doublet | 8.0 - 8.5 | This proton is on the pyridine ring and is expected to be a doublet due to coupling with H7. |
| H7 (Pyridine CH) | Doublet | 7.5 - 8.0 | This proton is on the pyridine ring and is expected to be a doublet due to coupling with H5. |
| COOH | Broad singlet | 12.0 - 14.0 | The carboxylic acid proton is typically very deshielded and appears as a broad singlet. This signal will disappear upon the addition of D₂O due to proton exchange. |
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following protocol outlines a standard procedure for acquiring a high-resolution ¹H NMR spectrum of this compound.
2.1. Sample Preparation
-
Solvent Selection: A deuterated polar solvent is required to dissolve the carboxylic acid. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its high boiling point.
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. However, in DMSO-d₆, the residual solvent peak at ~2.50 ppm can also be used as a secondary reference.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2.2. NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.
-
Probe: A standard broadband or inverse-detection probe.
-
Temperature: The experiment should be conducted at a constant temperature, typically 25 °C (298 K).
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: A spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) should be sufficient to cover all expected proton signals.
-
Acquisition Time: An acquisition time of at least 2-3 seconds to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds.
-
Number of Scans: The number of scans will depend on the sample concentration. Typically, 16 to 64 scans should provide a good signal-to-noise ratio.
-
2.3. Data Processing
-
Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly compromising resolution.
-
Fourier Transform: Perform a Fourier transform of the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual DMSO peak at 2.50 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak and determine the multiplicities (e.g., singlet, doublet, triplet) and coupling constants (J) in Hertz (Hz).
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the acquisition and analysis of the ¹H NMR spectrum of this compound.
This comprehensive guide provides the necessary framework for researchers to successfully acquire and interpret the ¹H NMR spectrum of this compound. While a definitive experimental spectrum is not publicly available, the outlined protocols and predictive analysis serve as a robust starting point for the structural elucidation of this and related compounds in a drug discovery and development context.
Mass Spectrometry of 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines expected mass spectral data, detailed experimental protocols, and predicted fragmentation pathways, serving as a valuable resource for the characterization and analysis of this and structurally related molecules.
Introduction to the Mass Spectrometry of Heterocyclic Compounds
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound. For heterocyclic molecules such as this compound, soft ionization techniques like Electrospray Ionization (ESI) are typically employed to obtain the mass of the intact molecule with minimal fragmentation. Subsequent tandem mass spectrometry (MS/MS) experiments can then be used to induce fragmentation and elucidate the compound's structure.
The presence of a bromine atom, a carboxylic acid group, and a pyrrolo[3,2-b]pyridine (4-azaindole) core in the target molecule gives rise to characteristic and predictable mass spectral features.
Predicted Mass Spectrometry Data
While a publicly available mass spectrum for this compound is not readily found, based on its structure and the principles of mass spectrometry, we can predict the expected quantitative data.
Chemical Information:
-
Molecular Formula: C₈H₅BrN₂O₂
-
Molecular Weight: 241.04 g/mol
-
Exact Mass: 239.953 Da
Table 1: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Predicted Value | Notes |
| [M-H]⁻ | 238.9458 | Due to the natural isotopic abundance of bromine, a corresponding peak at m/z 240.9437 is also expected with a similar intensity. |
| [M+H]⁺ | 240.9612 | A corresponding peak at m/z 242.9591 is expected due to the bromine isotope. |
Table 2: Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation Data for [M-H]⁻
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Putative Neutral Loss | Notes |
| 238.9/240.9 | 194.9/196.9 | CO₂ (44 Da) | Decarboxylation of the carboxylic acid. |
| 238.9/240.9 | 193.9/195.9 | COOH (45 Da) | Loss of the entire carboxylic acid group. |
| 238.9/240.9 | 159.0/161.0 | Br (79/81 Da) | Loss of the bromine atom. |
| 194.9/196.9 | 115.0 | Br (79/81 Da) | Subsequent loss of bromine from the decarboxylated ion. |
Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio will result in characteristic isotopic doublets for all bromine-containing fragments. A study on the enzymatic bromination of azaindole compounds confirmed that monobrominated products exhibit characteristic isotopic patterns with peaks at m/z 239 and 241 in negative ion mode ESI-MS.[1]
Experimental Protocols
The following protocols are generalized for the analysis of this compound and similar small molecules by ESI-MS. Optimization may be required for specific instrumentation and sample matrices.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent such as methanol, acetonitrile, or DMSO.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with electrospray ionization, typically 50:50 acetonitrile:water or methanol:water, often with the addition of a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide (0.1%) for negative ion mode to aid ionization.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is suitable for this type of molecule.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes) should be used to elute the compound.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometer Conditions (ESI)
-
Ionization Mode: Both positive and negative ion modes should be evaluated, though carboxylic acids often ionize well in negative mode ([M-H]⁻).
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be optimized to minimize in-source fragmentation).
-
Desolvation Temperature: 300-450 °C.
-
Desolvation Gas Flow: 600-800 L/hr (typically nitrogen).
-
Collision Gas: Argon for MS/MS experiments.
-
Collision Energy: Ramped from 10-40 eV for fragmentation studies.
Visualization of Workflows and Pathways
Experimental Workflow
The general workflow for the LC-MS/MS analysis of this compound is depicted below.
References
Infrared spectroscopy of 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid
An In-depth Technical Guide to the Infrared Spectroscopy of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected infrared (IR) spectroscopic features of this compound. Due to the absence of a publicly available experimental spectrum for this specific compound, this document outlines the predicted absorption frequencies based on the analysis of its constituent functional groups. It also includes a standard experimental protocol for acquiring an IR spectrum for a solid sample and a workflow diagram for the process.
Molecular Structure and Key Functional Groups
This compound is a heterocyclic compound featuring several key functional groups that are active in the infrared region. The analysis of its IR spectrum allows for the confirmation of its structural integrity. The primary functional groups include:
-
A carboxylic acid (-COOH) group
-
A pyrrole ring with an N-H bond
-
A substituted pyridine ring
-
An aromatic C-Br bond
-
Aromatic C-H bonds
-
Aromatic C=C and C=N bonds
Each of these groups exhibits characteristic vibrational modes (stretching and bending) that absorb infrared radiation at specific frequencies.
Predicted Infrared Absorption Data
The expected vibrational frequencies for this compound are summarized in the table below. These ranges are derived from established data for similar functional groups and molecular structures.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |
| N-H Stretch | Pyrrole | 3550 - 3250 | Medium, Broad |
| Aromatic C-H Stretch | Pyrrolopyridine Ring | 3100 - 3000 | Medium to Weak |
| C=O Stretch | Carboxylic Acid | 1725 - 1680 | Strong, Sharp |
| C=C & C=N Stretches | Aromatic Rings | 1600 - 1475 | Medium to Weak (multiple bands) |
| O-H Bend | Carboxylic Acid | 1440 - 1395 | Medium |
| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong |
| C-H Out-of-Plane Bend | Aromatic Rings | 900 - 675 | Strong |
| C-Br Stretch | Bromo-substituent | < 700 | Medium to Strong |
Spectral Interpretation: The most identifiable features in the spectrum would be from the carboxylic acid group. A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[1][2][3] This broadness is a classic indicator of this functional group.[2] Superimposed on this broad peak may be the sharper aromatic C-H stretching bands around 3100-3000 cm⁻¹.[4][5]
A very strong and sharp peak between 1725-1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretch.[2][6] Its position can be influenced by conjugation with the aromatic ring system.[3] The pyrrole N-H stretch is anticipated as a medium-intensity, broad peak typically found between 3550 and 3250 cm⁻¹.
The "fingerprint region" (below 1500 cm⁻¹) will contain a complex series of bands. Notable among these are the strong C-O stretching vibration from the carboxylic acid (1320-1210 cm⁻¹) and the strong C-H out-of-plane bending bands, which can provide information about the substitution pattern on the aromatic rings.[2][5] The C-Br stretch will appear at a low frequency, typically below 700 cm⁻¹.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Attenuated Total Reflectance (ATR) is a modern and widely used sampling technique for solid and liquid samples due to its minimal sample preparation requirements.[8]
Objective: To obtain a high-quality infrared spectrum of solid this compound.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
This compound sample (a few milligrams).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Methodology:
-
ATR Crystal Cleaning: Before analysis, thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with the cleaning solvent and gently wipe the crystal surface. Allow the solvent to evaporate completely.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, run a background scan. This scan measures the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself, and it will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal using a clean spatula.
-
Applying Pressure: Lower the ATR press arm to apply consistent pressure to the sample. This ensures good contact between the solid sample and the crystal surface, which is crucial for obtaining a strong signal.[9]
-
Sample Spectrum Acquisition: Collect the infrared spectrum of the sample. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically perform the background subtraction. If necessary, apply an ATR correction to the spectrum to make it appear more like a traditional transmission spectrum.
-
Cleaning: After the measurement is complete, raise the press arm, remove the sample from the crystal, and clean the crystal surface thoroughly with a solvent-moistened wipe as described in step 1.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the ATR-FTIR experimental process.
Caption: Workflow for obtaining an IR spectrum using the ATR method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. echemi.com [echemi.com]
- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. jascoinc.com [jascoinc.com]
- 9. drawellanalytical.com [drawellanalytical.com]
An In-depth Technical Guide to the Derivatives of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This technical guide focuses on the derivatives of a specific isomer, 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, a key synthetic intermediate for the development of novel therapeutic agents. While extensive research exists for other pyrrolopyridine isomers, this document consolidates the available information and provides a forward-looking perspective on the potential of this particular core structure. This guide will detail proposed synthetic routes to key derivatives, outline potential biological targets based on analogous structures, and provide standardized experimental protocols to facilitate further research and development in this promising area.
Introduction to the this compound Core
The this compound moiety represents a versatile scaffold for the synthesis of a diverse library of compounds. The pyrrolo[3,2-b]pyridine core, also known as 1,7-diazaindole, is an important pharmacophore found in numerous biologically active molecules. The bromine atom at the 6-position serves as a convenient handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR). Furthermore, the carboxylic acid at the 2-position is readily derivatized to form amides, esters, and other functional groups, providing another avenue for molecular diversification.
Derivatives of the broader pyrrolopyridine class have shown significant promise as kinase inhibitors, particularly in the context of cancer therapy.[1][2][3][4][5][6] Given this precedent, it is hypothesized that derivatives of this compound could also exhibit potent and selective inhibition of various protein kinases involved in oncogenic signaling pathways.
Synthetic Strategies and Derivatization
The primary routes for derivatization of this compound involve modification of the carboxylic acid group and substitution at the bromine-bearing 6-position.
Amide and Ester Formation
The carboxylic acid functionality is a prime site for the generation of a diverse set of amide and ester derivatives. These reactions are typically high-yielding and can be performed under mild conditions.
Amide bond formation is a cornerstone of medicinal chemistry. Standard coupling reagents can be employed to react this compound with a wide array of primary and secondary amines.
Caption: General workflow for the synthesis of amide derivatives.
Esterification can be achieved through various methods, including Fischer esterification with an alcohol under acidic conditions or by reacting the carboxylic acid with an alkyl halide in the presence of a base.
Caption: Fischer esterification for the synthesis of ester derivatives.
Cross-Coupling Reactions at the 6-Position
The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, and other moieties. This allows for extensive exploration of the chemical space around the pyrrolopyridine core.
Potential Biological Activity and Signaling Pathways
Based on the known biological activities of other pyrrolopyridine isomers, derivatives of this compound are anticipated to be potent modulators of intracellular signaling pathways, particularly those driven by protein kinases.
Kinase Inhibition
Many pyrrolopyridine derivatives have been identified as inhibitors of various kinases, including receptor tyrosine kinases (RTKs) and cytosolic kinases that are often dysregulated in cancer.[2][3][4] It is plausible that derivatives of the this compound core could target the ATP-binding site of kinases, thereby inhibiting their catalytic activity and downstream signaling.
Caption: Hypothetical mechanism of action via RTK inhibition.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of amide and ester derivatives of this compound. Researchers should optimize these conditions for specific substrates.
General Protocol for Amide Synthesis
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.5 eq) in one portion and continue stirring at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Ester Synthesis (Fischer Esterification)
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend this compound (1.0 eq) in the desired alcohol (as solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and stir for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, carefully neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Due to the nascent stage of research into the derivatives of this specific core, a comprehensive experimental dataset is not yet available in the public domain. The following tables are presented as a template for organizing and comparing future experimental data.
Table 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxamide Derivatives
| Compound ID | Amine (R1R2NH) | Coupling Reagent | Yield (%) | m.p. (°C) | 1H NMR (δ, ppm) |
| 1a | Hypothetical Data | HATU | 85 | 150-152 | Characteristic peaks |
| 1b | Hypothetical Data | HOBt/EDC | 78 | 162-164 | Characteristic peaks |
| 1c | Hypothetical Data | T3P | 82 | 155-157 | Characteristic peaks |
Table 2: In Vitro Kinase Inhibitory Activity of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxamide Derivatives
| Compound ID | Target Kinase | IC50 (nM) |
| 1a | Hypothetical Kinase A | 50 |
| 1b | Hypothetical Kinase A | 120 |
| 1c | Hypothetical Kinase A | 75 |
| 1a | Hypothetical Kinase B | >1000 |
| 1b | Hypothetical Kinase B | >1000 |
| 1c | Hypothetical Kinase B | >1000 |
Conclusion and Future Directions
The this compound core holds significant potential for the development of novel therapeutics, particularly in the area of oncology. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on the synthesis of a diverse library of amide and ester derivatives, followed by comprehensive biological screening against a panel of protein kinases. Subsequent lead optimization, guided by SAR studies and computational modeling, could lead to the discovery of potent and selective drug candidates. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for initiating such research endeavors.
References
- 1. This compound | 1260386-47-7 | Benchchem [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Landscape of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activity of the heterocyclic compound 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. While this molecule is primarily utilized as a versatile synthetic intermediate in the development of potent kinase inhibitors, it has also been identified as a potential direct inhibitor of key signaling proteins. This document summarizes the available biological data, outlines relevant experimental protocols, and presents the broader context of its application in medicinal chemistry.
Executive Summary
This compound, a member of the azaindole family, represents a privileged scaffold in modern drug discovery. Its rigid bicyclic structure and strategic placement of functional groups—a carboxylic acid for amide coupling and a bromine atom for cross-coupling reactions—make it an ideal starting point for the synthesis of diverse compound libraries. Notably, this compound has been investigated as a potential inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1), a kinase implicated in various pathologies. However, its principal role remains that of a foundational building block for the creation of highly selective and potent inhibitors of a range of protein kinases. This guide will explore both the nascent, direct biological activity of the core molecule and its extensive application in the synthesis of biologically active derivatives.
Direct Biological Activity: A Potential SGK-1 Inhibitor
While extensive quantitative data for the direct biological activity of this compound is not widely available in peer-reviewed literature, it has been identified as a potential inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1).[1] SGK-1 is a serine/threonine kinase that plays a crucial role in cellular processes such as ion transport, cell proliferation, and apoptosis.[2][3] Dysregulation of SGK-1 activity is associated with various diseases, including hypertension, diabetic nephropathy, and cancer.[2] The inhibition of SGK-1 is therefore a promising therapeutic strategy.
The pyrrolopyridine scaffold is recognized as a core component of many kinase inhibitors, and it is hypothesized that this compound can bind to the ATP-binding site of SGK-1.[1] Further studies are required to quantify the inhibitory potency (e.g., IC50) and to fully elucidate the mechanism of action.
SGK-1 Signaling Pathway
The diagram below illustrates the canonical SGK-1 signaling pathway, which is activated by stimuli such as serum and glucocorticoids.
Application as a Synthetic Intermediate for Kinase Inhibitors
The primary and well-documented role of this compound is as a versatile starting material for the synthesis of more complex and potent kinase inhibitors. The two functional handles on the molecule allow for systematic chemical modifications to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
-
Carboxylic Acid (C2-position): This group is readily converted to amides by coupling with a diverse range of amines. This allows for the introduction of various substituents that can interact with specific residues in the target kinase's active site.
-
Bromine (C6-position): The bromo-substituent is ideal for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This enables the introduction of aryl or heteroaryl groups, which can extend into different pockets of the kinase active site or improve physicochemical properties.
Logical Workflow for Derivative Synthesis and Screening
The following diagram outlines a typical workflow for utilizing this compound in a drug discovery program.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a technical guide based on available chemical information and established analytical methodologies. As of the latest literature review, specific quantitative solubility data for 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is not publicly available. The information presented herein is intended to guide researchers in determining the solubility of this compound through established experimental protocols.
Introduction
This compound is a heterocyclic organic compound with the molecular formula C₈H₅BrN₂O₂ and a molecular weight of approximately 241.04 g/mol .[1] Its structure, featuring a pyrrolopyridine core with both a carboxylic acid and a bromine substituent, suggests it possesses a degree of polarity and the potential for hydrogen bonding, which are key determinants of its solubility. The pyrrole ring system is a component of many biologically active compounds, indicating the potential interest in this molecule for pharmaceutical research.[2] Understanding the solubility of this compound is a critical first step in its evaluation for various applications, including in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | [1] |
| Molecular Weight | 241.04 g/mol | [1] |
| CAS Number | 1260386-47-7 | [1][3] |
| Appearance | Solid (predicted) | Inferred from similar compounds |
Predicted Solubility Profile
While specific experimental data is unavailable, a qualitative solubility profile can be predicted based on the behavior of structurally related compounds, such as picolinic acid (pyridine-2-carboxylic acid).
The presence of the carboxylic acid group and the nitrogen atoms in the pyridine ring suggests that this compound is a polar molecule.[4] The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, which would facilitate solubility in polar protic solvents like water and alcohols.[4] However, the presence of the larger, more hydrophobic brominated pyrrolopyridine core may limit its aqueous solubility compared to simpler pyridine carboxylic acids.
The solubility of this compound is expected to be significantly influenced by the pH of the medium.[4] In acidic solutions, the pyridine nitrogen can be protonated, and in alkaline solutions, the carboxylic acid will be deprotonated to form a carboxylate salt. Both ionized forms are generally more soluble in aqueous solutions than the neutral molecule.[4]
Therefore, it is anticipated that the solubility of this compound will be:
-
Low to moderate in water.
-
Soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
-
Influenced by pH , with increased solubility at pH values above its pKa (for the carboxylic acid) and below its pKa (for the pyridine nitrogen).
Experimental Protocols for Solubility Determination
The following are detailed, adaptable protocols for the quantitative determination of the solubility of this compound. These methods are based on established techniques for similar compounds.[5]
Gravimetric Method
This method directly measures the mass of the dissolved solute in a known volume of solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.
-
-
Separation of Undissolved Solid:
-
Allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to match the experimental temperature.
-
Immediately filter the solution through a syringe filter (e.g., 0.45 µm pore size) into a pre-weighed, dry container.[5] The filter should also be at the experimental temperature.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the container with the filtered saturated solution.
-
Evaporate the solvent from the solution. This can be achieved by placing the container in a vacuum oven at a temperature below the decomposition point of the compound or by using a rotary evaporator.[5]
-
Once the solvent is completely removed, cool the container in a desiccator and weigh it again.
-
-
Calculation:
-
The solubility (S) can be calculated using the following formula: S (g/L) = (Mass of container with solute - Mass of empty container) / Volume of filtered solution (L)
-
UV-Vis Spectrophotometric Method
This method is suitable if the compound has a chromophore that absorbs in the UV-Vis spectrum and is often faster than the gravimetric method.
Methodology:
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the compound.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.[5]
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).
-
Carefully withdraw a known volume of the clear, filtered supernatant.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.[5]
-
Visualizations
Factors Influencing Solubility
The following diagram illustrates the key factors that are predicted to influence the solubility of this compound.
Caption: Key intrinsic and extrinsic factors affecting solubility.
Experimental Workflow for Solubility Determination
The diagram below outlines the general experimental workflow for determining the solubility of the target compound.
Caption: General workflow for solubility determination.
References
In-Depth Technical Guide to the Stability of 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known stability characteristics of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (molecular formula: C₈H₅BrN₂O₂, molecular weight: 241.04 g/mol [1]), a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Understanding the stability of this compound is crucial for its proper handling, storage, and application in synthesis and drug development.
Core Chemical Stability Profile
This compound, a heterocyclic compound featuring a fused pyrrole-pyridine core, exhibits sensitivities to light, pH, and temperature. While specific kinetic data for this exact molecule is not widely available in public literature, a qualitative understanding of its stability can be derived from information on brominated heterocycles and related pyrrolopyridine derivatives.
Summary of Stability Factors
| Stability Parameter | Observations and Recommendations | Potential Degradation Pathways |
| Light Sensitivity | Brominated heterocycles are known to be susceptible to degradation under UV light.[2] It is strongly recommended to store the compound in amber vials and minimize exposure to light.[2] Studies on other brominated compounds confirm photolability.[3][4] | Debromination, radical-mediated decomposition. |
| pH Stability | The carboxylic acid group is prone to hydrolysis under basic conditions.[2] For aqueous solutions, neutral buffers (pH 6–7) are advised, followed by lyophilization for long-term storage.[2] Related pyrrolopyridine structures show extreme instability in alkaline media and lability in acidic media, while being relatively stable in neutral conditions.[3][4] | Hydrolysis of the carboxylic acid, potential ring cleavage under harsh basic conditions. |
| Thermal Stability | To prevent potential decarboxylation or debromination, storage at –20°C under an inert atmosphere (e.g., argon) is recommended for long-term stability.[2] For shorter periods, storage in a cool, dry, and well-ventilated place may be sufficient.[5] | Decarboxylation (loss of CO₂), debromination. |
| Metabolic Stability | In the context of drug development, metabolic stability is a key consideration. The assessment of CYP450-mediated oxidation using liver microsomes is a relevant in vitro assay for this compound and its derivatives.[6] | Oxidation, hydroxylation, and other metabolic transformations. |
Potential Degradation Pathways
Based on the chemical structure and available data on related compounds, several degradation pathways can be postulated for this compound. The following diagram illustrates these potential routes.
References
- 1. This compound | 1260386-47-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis Kinetics of 2-Pyridinecarboxamide, 3-Pyridinecarboxamide and 4-Pyridinecarboxamide in High-Temperature Water [cjche.cip.com.cn]
- 4. mdpi.com [mdpi.com]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Purity Analysis of 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the azaindole class of molecules. The pyrrolopyridine scaffold is of significant interest in medicinal chemistry as it mimics the purine ring of ATP, making it a valuable core structure for developing kinase inhibitors.[1] Derivatives of this and related structures, such as 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid, have shown potential as antitumor agents, notably by targeting Fibroblast Growth Factor Receptors (FGFRs).[2] Given their therapeutic potential, ensuring the purity and quality of such compounds is of paramount importance for reliable biological data and successful drug development.
This technical guide provides an in-depth overview of the methods and considerations for the purity analysis of this compound. It details common analytical techniques, potential impurities, and provides exemplary experimental protocols.
Potential Impurities
The purity profile of this compound is intrinsically linked to its synthetic route. While a specific synthesis for this exact molecule is not detailed in publicly available literature, the synthesis of a close isomer, 6-bromo-1H-pyrrolo[3,2-c]pyridine, suggests a multi-step process involving bromination, cyclization, and potentially the use of metal catalysts.[3] Based on such synthetic pathways, potential impurities can be categorized as follows:
-
Process-Related Impurities:
-
Starting Materials: Unreacted precursors, such as substituted nitropyridines.
-
Intermediates: Incompletely reacted intermediates from various stages of the synthesis.
-
By-products: Resulting from side reactions, such as over-bromination or incomplete cyclization.
-
-
Reagent-Related Impurities:
-
Residual Catalysts: Traces of metals like iron or palladium, if used in the synthesis.
-
Residual Reagents: Leftover acids, bases, or other reagents used during the synthesis and work-up.
-
-
Solvent-Related Impurities:
-
Residual Solvents: Traces of organic solvents used in the reaction, extraction, and crystallization steps (e.g., acetic acid, ethyl acetate, dioxane).[3]
-
The following diagram illustrates the potential sources of impurities in a typical synthetic workflow.
Analytical Techniques for Purity Determination
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the compound and quantifying impurities. A reversed-phase method is typically suitable for this type of polar, aromatic compound.
Experimental Protocol (Exemplary):
-
Instrumentation: UHPLC or HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 5% B
-
9.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 2 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
Data Presentation:
The results from the HPLC analysis should be tabulated, detailing the retention time, peak area, and area percentage for the main peak and all impurities.
| Peak ID | Retention Time (min) | Peak Area | Area % |
| Impurity 1 | 3.45 | 10,500 | 0.15 |
| Main Compound | 5.21 | 6,950,000 | 99.50 |
| Impurity 2 | 6.89 | 17,450 | 0.25 |
| Impurity 3 | 7.52 | 7,000 | 0.10 |
Table 1: Exemplary HPLC Purity Data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for confirming the chemical structure of the compound and identifying the presence of impurities. The spectra can reveal residual solvents, starting materials, and other organic impurities.
Experimental Protocol:
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C spectra. The chemical shifts of common laboratory solvents and impurities are well-documented and can be used for identification.[5]
Data Presentation:
A summary table should list the expected chemical shifts for the main compound and any identified impurities.
| Source | ¹H Chemical Shift (ppm) in DMSO-d₆ | ¹³C Chemical Shift (ppm) in DMSO-d₆ |
| Main Compound | (Expected characteristic peaks) | (Expected characteristic peaks) |
| Water | ~3.33 | N/A |
| Acetone | ~2.09 | ~30.0, ~206.0 |
| Ethyl Acetate | ~1.15 (t), ~1.99 (s), ~4.03 (q) | ~14.0, ~20.5, ~60.0, ~170.0 |
| Acetic Acid | ~1.91 (s), ~12.0 (br s) | ~21.0, ~172.0 |
Table 2: Common Impurities Detectable by NMR in DMSO-d₆.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the compound and to identify the mass of unknown impurities.
Experimental Protocol:
-
Instrumentation: LC-MS system, typically with an electrospray ionization (ESI) source.
-
Method: The LC method can be similar to the HPLC protocol. The MS can be operated in both positive and negative ion modes to ensure detection of a wide range of impurities.
-
Analysis: The exact mass of the parent ion should be determined and compared to the theoretical mass. The masses of impurity peaks can be used to propose their potential structures.
Data Presentation:
| Compound | Theoretical Mass (M+H)⁺ | Observed Mass (M+H)⁺ |
| This compound | 240.9611 | 240.9615 |
Table 3: High-Resolution Mass Spectrometry Data.
Overall Analytical Workflow
The following diagram outlines a logical workflow for the comprehensive purity analysis of a new batch of this compound.
Summary of Specifications
A certificate of analysis for a high-purity batch of this compound would typically include the following specifications.
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Identity | Conforms to structure | ¹H NMR |
| Purity | ≥ 97.0% | HPLC (254 nm) |
| Molecular Weight | Conforms to theoretical | LC-MS |
Table 4: Exemplary Specifications.
Conclusion
The purity analysis of this compound requires a multi-faceted analytical approach. By combining HPLC for quantitative purity assessment with NMR and MS for structural confirmation and impurity identification, researchers and drug development professionals can ensure the quality and reliability of this important chemical entity. The protocols and data presentation formats outlined in this guide provide a robust framework for establishing a comprehensive quality control strategy.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride [smolecule.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubtexto.com [pubtexto.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Methodological & Application
Application Notes and Protocols: Synthesis of Kinase Inhibitors from 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of kinase inhibitors derived from the versatile scaffold, 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid. This starting material serves as a key building block for the development of potent and selective inhibitors targeting various kinases implicated in oncology and other diseases.
Introduction
Kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology. The pyrrolopyridine core is a privileged scaffold in medicinal chemistry due to its structural resemblance to the adenine core of ATP, enabling competitive inhibition at the kinase ATP-binding site. The strategic placement of a bromine atom at the 6-position and a carboxylic acid at the 2-position of the 1H-pyrrolo[3,2-B]pyridine ring system offers versatile handles for chemical modification. The bromine atom allows for the introduction of various aryl and heteroaryl moieties via cross-coupling reactions, while the carboxylic acid is readily converted to amides, esters, and other functionalities to modulate potency, selectivity, and pharmacokinetic properties.
This document outlines the synthesis of a series of kinase inhibitors, focusing on the derivatization of the this compound core. We provide detailed experimental protocols for key synthetic transformations and present quantitative data on the biological activity of representative compounds against key kinase targets such as FMS, Haspin, and Cdc7.
Target Kinases and Signaling Pathways
The kinase inhibitors synthesized from the this compound scaffold have shown activity against several important kinase targets. Understanding the signaling pathways in which these kinases operate is crucial for elucidating the mechanism of action of the inhibitors.
FMS Kinase Signaling Pathway
FMS, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a critical role in the survival, proliferation, and differentiation of monocytes, macrophages, and their progenitor cells. Dysregulation of the FMS signaling pathway is implicated in various cancers and inflammatory diseases.
Caption: FMS Kinase Signaling Pathway.
Haspin Kinase Signaling Pathway
Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment of chromosomes at the metaphase plate and for the spindle assembly checkpoint.
Caption: Haspin Kinase Mitotic Pathway.
Cdc7 Kinase Signaling Pathway
Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that is essential for the initiation of DNA replication. It functions by phosphorylating components of the minichromosome maintenance (MCM) complex, which is the core of the replicative helicase.
Caption: Cdc7 Kinase DNA Replication Pathway.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of representative kinase inhibitors derived from a pyrrolo[3,2-c]pyridine scaffold, which is structurally similar to the 1H-pyrrolo[3,2-B]pyridine core. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
Table 1: FMS Kinase Inhibition Data [1]
| Compound ID | R Group (at position 4 of pyrrolopyridine) | FMS IC50 (nM) |
| 1a | 4-fluoro-3-(trifluoromethyl)phenylamino | 60 |
| 1b | 3-chloro-4-fluorophenylamino | 30 |
| KIST101029 | (Reference Compound) | 96 |
Table 2: Kinase Selectivity Profile of Compound 1b [1]
| Kinase Target | % Inhibition at 1 µM |
| FMS | 81 |
| FLT3 (D835Y) | 42 |
| c-MET | 40 |
Table 3: Antiproliferative Activity of Compound 1b [1]
| Cell Line (Cancer Type) | IC50 (µM) |
| SK-OV-3 (Ovarian) | 0.15 |
| PC-3 (Prostate) | 0.55 |
| MCF-7 (Breast) | 1.78 |
| HS 27 (Fibroblast) | >10 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of kinase inhibitors starting from this compound.
General Experimental Workflow
The overall workflow for the synthesis and evaluation of kinase inhibitors from the specified starting material is depicted below.
Caption: Experimental Workflow for Kinase Inhibitor Synthesis.
Protocol 1: Amide Coupling of this compound
This protocol describes a general method for the coupling of this compound with a variety of primary and secondary amines to form the corresponding amides.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., aniline derivative) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in anhydrous DMF, add EDC, HOBt, and DIPEA.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxamide Derivatives
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the 6-bromo-pyrrolopyridine scaffold with various aryl or heteroaryl boronic acids or esters.
Materials:
-
6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxamide derivative (1.0 eq)
-
Arylboronic acid or ester (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) (0.1 eq)
-
Base (e.g., K2CO3 or Cs2CO3) (2.0 eq)
-
Solvent mixture (e.g., 1,4-Dioxane/water or Toluene/ethanol/water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Celite
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the 6-bromo-pyrrolopyridine derivative, the arylboronic acid or ester, the palladium catalyst, and the base.
-
Add the solvent mixture to the vessel.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Dilute the filtrate with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-pyrrolopyridine derivative.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase. A common method is the ADP-Glo™ Kinase Assay.
Materials:
-
Purified recombinant kinase (e.g., FMS, Haspin, or Cdc7)
-
Kinase-specific substrate
-
ATP
-
Synthesized inhibitor compound at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the appropriate kinase buffer in a multi-well plate.
-
Add the synthesized inhibitor compound at a range of concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The this compound scaffold is a valuable starting point for the synthesis of a diverse range of potent and selective kinase inhibitors. The synthetic protocols provided herein offer a robust foundation for the generation of novel compounds targeting key kinases involved in cancer and other diseases. The quantitative biological data for structurally related compounds highlight the potential of this scaffold in drug discovery. Further optimization of the synthesized inhibitors, guided by structure-activity relationship studies, can lead to the development of promising clinical candidates.
References
Application Notes and Protocols: 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of potent and selective kinase inhibitors. Its rigid pyrrolopyridine scaffold, combined with the reactive handles of a carboxylic acid and a bromine atom, allows for diverse chemical modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this intermediate in drug discovery, with a focus on its application in the development of Janus kinase (JAK) and Fibroblast Growth Factor Receptor (FGFR) inhibitors.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 1260386-47-7 | [1](2--INVALID-LINK-- |
| Molecular Formula | C₈H₅BrN₂O₂ | [3](4--INVALID-LINK--,--INVALID-LINK-- |
| Molecular Weight | 241.04 g/mol | [3](5--INVALID-LINK--,--INVALID-LINK-- |
| Appearance | Solid | [6](6) |
| Purity | ≥97% | [1](7) |
Application in Kinase Inhibitor Synthesis
The pyrrolopyridine core of this compound serves as a bioisostere for the purine ring of ATP, enabling derivatives to act as competitive inhibitors at the ATP-binding site of various kinases. The carboxylic acid at the 2-position is an ideal handle for amide bond formation, allowing for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties. The bromine atom at the 6-position can be utilized for further diversification through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl or heteroaryl moieties that can interact with specific residues in the kinase active site.
Derivatives of this intermediate have shown significant inhibitory activity against key kinases implicated in cancer and inflammatory diseases, including:
-
Janus Kinases (JAKs): Dysregulation of the JAK/STAT signaling pathway is a hallmark of various myeloproliferative neoplasms and autoimmune disorders.
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in a variety of solid tumors, including bladder, gastric, and lung cancers.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the hydrolysis of the corresponding ethyl ester to yield the target carboxylic acid.
Workflow Diagram:
Caption: Synthesis of the target carboxylic acid.
Materials:
-
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
-
Methanol (MeOH)
-
Water (H₂O)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl, e.g., 1N)
-
Round-bottom flask
-
Magnetic stirrer
-
pH paper or meter
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolution: In a round-bottom flask, dissolve ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Hydrolysis: Add a solution of NaOH or LiOH (2-3 eq) in water to the reaction mixture.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Solvent Removal: Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of HCl. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold water to remove any remaining salts.
-
Drying: Dry the purified this compound in a vacuum oven to a constant weight.
Expected Yield: >90%
Protocol 2: Amide Coupling with this compound
This protocol outlines a general procedure for the amide bond formation using HATU as the coupling agent.
Workflow Diagram:
Caption: Amide coupling experimental workflow.
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the desired amine (1.1 eq).
-
Dissolution: Dissolve the starting materials in anhydrous DMF.
-
Reagent Addition: Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.0-3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Typical Reaction Yields and Purity:
| Amine Substrate | Coupling Conditions | Yield (%) | Purity (%) |
| Aniline derivative | HATU, DIPEA, DMF, rt, 2h | 75-90 | >95 |
| Benzylamine | HATU, DIPEA, DMF, rt, 1.5h | 80-95 | >98 |
| Piperidine derivative | HATU, DIPEA, DMF, rt, 3h | 70-85 | >95 |
Application in Targeting Kinase Signaling Pathways
Derivatives of this compound have been successfully employed to inhibit key signaling pathways involved in cancer and inflammation.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is a critical signaling cascade for a wide array of cytokines and growth factors. Its aberrant activation is a key driver in many diseases.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. 6-Bromo-1H-pyrrolo 3,2-b pyridine AldrichCPR 944937-53-5 [sigmaaldrich.com]
- 7. This compound | 1260386-47-7 | INDOFINE Chemical Company [indofinechemical.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-b]pyridine, also known as 6-azaindole, is a significant heterocyclic scaffold in medicinal chemistry. Its derivatives are integral to the development of various therapeutic agents. The functionalization of this core structure is crucial for creating diverse chemical libraries for drug discovery. The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.
This document provides detailed protocols for the Suzuki-Miyaura coupling of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid with various aryl and heteroaryl boronic acids. The protocols are based on established methodologies for structurally similar heterocyclic compounds, offering a robust starting point for synthesis and optimization.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with an organoboron reagent proceeds via a palladium-catalyzed cycle to yield the corresponding 6-aryl- or 6-heteroaryl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.
Diagram of the General Reaction Scheme
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines. The 1H-pyrrolo[3,2-b]pyridine scaffold is a key structural motif in numerous biologically active compounds. The functionalization of this core at the 6-position via amination opens avenues for the synthesis of novel derivatives with potential therapeutic applications.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. A key challenge in this transformation is the presence of the carboxylic acid functionality, which can be incompatible with the basic conditions typically employed in the Buchwald-Hartwig reaction. The protocols outlined below address this challenge through two primary strategies: the use of a base tolerant to acidic protons and an in situ protection approach.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable ligand and base. The catalytic cycle is generally understood to proceed through oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid derivative and regenerate the Pd(0) catalyst.
Experimental Protocols
Two primary protocols are presented to address the presence of the carboxylic acid group on the substrate.
Protocol 1: Direct Amination using a Tolerant Base
This protocol utilizes a strong, non-nucleophilic base that can deprotonate the amine nucleophile without causing detrimental side reactions with the carboxylic acid. The combination of a specialized ligand, such as BrettPhos, with a base like lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be effective for substrates bearing protic functional groups.[1]
Diagram of Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst, 1-5 mol%)
-
Ligand (e.g., BrettPhos, 2-10 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 - 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., THF, Dioxane, or Toluene)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add this compound, the palladium precatalyst, and the ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the amine, followed by the anhydrous, degassed solvent.
-
Add the LiHMDS solution dropwise to the stirred mixture at room temperature.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Adjust the pH to ~6-7 with 1M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or a mixture of THF and Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: In Situ Protection of the Carboxylic Acid
This protocol involves the temporary protection of the carboxylic acid as a silyl ester in situ. This strategy prevents the acidic proton from interfering with the basic reaction conditions.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., XPhos or RuPhos, 4-10 mol%)
-
Strong base (e.g., NaOt-Bu or K₃PO₄, 2.0-3.0 equiv)
-
Silylating agent (e.g., Hexamethyldisilazane (HMDS), 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
To an oven-dried Schlenk tube, add this compound and the silylating agent (HMDS).
-
Heat the mixture (e.g., to 60-80 °C) under an inert atmosphere for 1-2 hours to facilitate the formation of the silyl ester.
-
Cool the mixture to room temperature.
-
In a separate oven-dried Schlenk tube, add the palladium precatalyst, ligand, and the strong base.
-
Evacuate and backfill this second vessel with an inert gas.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Transfer the solution of the in situ protected substrate from the first tube to the second tube via cannula.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
The silyl ester will likely be cleaved during the aqueous workup. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Adjust the pH to ~6-7 with 1M HCl.
-
Extract the aqueous layer with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Data Presentation
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of related bromo-heterocyclic compounds. These serve as a starting point for the optimization of the reaction with this compound.
Table 1: Reaction Conditions for Direct Amination (Protocol 1)
| Parameter | Condition |
| Substrate | This compound |
| Amine | Primary or Secondary Aliphatic/Aromatic Amine |
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | BrettPhos (4 mol%) |
| Base | LiHMDS (2.2 equiv) |
| Solvent | THF or Dioxane |
| Temperature | 100 °C |
| Time | 12-24 h |
| Expected Yield | 60-90% (highly dependent on the amine) |
Table 2: Reaction Conditions for In Situ Protection (Protocol 2)
| Parameter | Condition |
| Substrate | This compound |
| Amine | Primary or Secondary Aliphatic/Aromatic Amine |
| Catalyst | Pd(OAc)₂ (3 mol%) |
| Ligand | XPhos (6 mol%) |
| Base | K₃PO₄ (2.5 equiv) |
| Protecting Agent | HMDS (1.8 equiv) |
| Solvent | Toluene or Dioxane |
| Temperature | 110 °C |
| Time | 12-24 h |
| Expected Yield | 65-95% (highly dependent on the amine) |
Troubleshooting and Optimization
-
Low Yield: Increase catalyst/ligand loading, screen different ligands (e.g., RuPhos for secondary amines), or try a different solvent. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Side Reactions: If debromination of the starting material is observed, consider a lower reaction temperature or a milder base. If the carboxylic acid appears to be interfering, ensure complete in situ protection in Protocol 2.
-
Poor Solubility: The substrate or product may have limited solubility. A co-solvent system might be beneficial.
Safety Precautions
-
Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Strong bases like LiHMDS and NaOt-Bu are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
Conclusion
The Buchwald-Hartwig amination of this compound presents a viable route to novel substituted aminopyrrolopyridines. The presence of the carboxylic acid necessitates careful consideration of the reaction conditions. The protocols provided, utilizing either a tolerant base system or an in situ protection strategy, offer robust starting points for researchers. Careful optimization of the catalyst, ligand, base, and solvent will be crucial for achieving high yields and purity for specific amine coupling partners, thereby enabling the synthesis of diverse libraries of compounds for drug discovery and development.
References
Application Notes and Protocols for Amide Bond Formation with 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active molecules. Specifically, amides derived from 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid are of significant interest due to their potential as potent and selective inhibitors of key cellular targets. The bromine atom at the 6-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). The amide functionality, introduced at the 2-position, is crucial for establishing key interactions with biological targets. This document provides detailed protocols for the amide bond formation with this compound, focusing on common coupling reagents and reaction conditions. The resulting carboxamide derivatives have shown promise as inhibitors of enzymes such as Phosphodiesterase 4B (PDE4B), which are implicated in inflammatory diseases.[1]
Applications in Drug Discovery
Derivatives of the pyrrolopyridine core are actively investigated for a range of therapeutic applications. The ability to readily synthesize a diverse library of amides from this compound is a critical step in the development of novel therapeutics.
-
Anti-inflammatory Agents: A significant application of these compounds is the inhibition of Phosphodiesterase 4B (PDE4B).[1] PDE4B is a key enzyme that regulates intracellular levels of cyclic AMP (cAMP), a second messenger involved in the inflammatory cascade.[2][3][4] By inhibiting PDE4B, the intracellular concentration of cAMP increases, leading to a reduction in the production of pro-inflammatory cytokines.[3][4] This makes 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxamides promising candidates for the treatment of inflammatory conditions such as chronic obstructive pulmonary disease (COPD), asthma, and rheumatoid arthritis.[3]
-
Kinase Inhibitors: The broader class of pyrrolopyridines has been extensively explored as inhibitors of various protein kinases. These enzymes play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The structural similarity of the pyrrolopyridine nucleus to the adenine core of ATP allows these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases.
Experimental Protocols
The following section details representative protocols for the amide bond formation with this compound using common and efficient coupling reagents. While the provided quantitative data is for the closely related 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, these protocols are readily adaptable for the title compound.
Protocol 1: T3P® (Propanephosphonic Acid Anhydride) Mediated Amide Coupling
T3P® is a mild and efficient coupling reagent that offers high yields and low epimerization, with the advantage of water-soluble byproducts that simplify purification.[5][6][7] This protocol is adapted from the synthesis of analogous 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.[1]
Materials:
-
This compound (1.0 equiv)
-
Desired amine (1.1 equiv)
-
T3P® (50% solution in DMF or EtOAc) (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 equiv) and the desired amine (1.1 equiv) in anhydrous DMF (0.1-0.5 M), add DIPEA (3.0 equiv).
-
Add T3P® (1.5 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 30 minutes to 4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Protocol 2: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for sterically hindered substrates, and is known for its rapid reaction times and high yields.[8][9][10][11]
Materials:
-
This compound (1.0 equiv)
-
Desired amine (1.2 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv), the desired amine (1.2 equiv), and HATU (1.1 equiv) in anhydrous DMF.
-
Add DIPEA (2.0 equiv) to the mixture and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the final amide.
Protocol 3: EDC/HOBt-Mediated Amide Coupling
The combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is a classic and widely used method for amide bond formation, known for its reliability and the water-solubility of the urea byproduct.[12]
Materials:
-
This compound (1.0 equiv)
-
Desired amine (1.0 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM or DMF.
-
Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) to the solution.
-
Add TEA or DIPEA (3.0 equiv) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[13]
-
Add the desired amine (1.0 equiv) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.[13]
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude amide by column chromatography.
Quantitative Data
The following table summarizes the biological activity of a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, which are structural isomers of the title compounds. This data highlights the potential of this scaffold as PDE4B inhibitors. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the PDE4B enzyme activity.
| Compound ID | Amine Substituent | PDE4B IC₅₀ (µM)[1] |
| 1a | Cyclopropylamine | 0.25 |
| 1b | Azetidine | 0.11 |
| 1c | Pyrrolidine | 0.28 |
| 1d | Piperidine | 1.1 |
| 1e | Morpholine | 0.88 |
Mechanism of Action & Signaling Pathways
Amide Coupling Reaction Mechanisms
The formation of the amide bond proceeds through the activation of the carboxylic acid group by the coupling reagent, followed by nucleophilic attack by the amine.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PDE4B modulators and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Novel JAK Inhibitors Based on a 6-Bromo-1H-pyrrolo[3,2-B]pyridine Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals for a multitude of cytokines and growth factors, playing a pivotal role in cellular processes such as immunity, cell proliferation, and differentiation.[1][2][3] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and myeloproliferative neoplasms.[2][3] Consequently, the development of small molecule JAK inhibitors has become a major focus in medicinal chemistry.
This document provides a detailed protocol for the synthesis of potential JAK inhibitors utilizing 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid as a key building block. The pyrrolo[3,2-b]pyridine (6-azaindole) core is a structural isomer of the 7-azaindole scaffold present in several known kinase inhibitors. The primary synthetic strategy involves an amide coupling reaction, a robust and versatile method for linking molecular fragments in drug discovery.
I. JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding receptor on the cell surface.[4] This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes.[1][2]
Caption: The JAK-STAT signaling pathway and the point of inhibition.
II. Experimental Protocol: Amide Coupling
This protocol details a general method for the amide coupling of this compound with a representative amine, (R)-3-aminopiperidine dihydrochloride, using HATU as the coupling agent. This procedure can be adapted for various primary and secondary amines.
Materials:
-
This compound
-
(R)-3-aminopiperidine dihydrochloride (or other desired amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve the amine salt (e.g., (R)-3-aminopiperidine dihydrochloride, 1.1 eq) in a minimal amount of DMF and add DIPEA (3.0 eq). Stir for 5 minutes.
-
Add the amine/DIPEA solution to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 times) and brine (1 time).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired amide product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: General workflow for the synthesis of target JAK inhibitors.
III. Data Presentation
The following tables provide a structured format for recording experimental results. Researchers should populate these tables with their own data for comparison and analysis.
Table 1: Synthesis Reaction Parameters and Yields
| Entry | Amine Component (R-NH₂) | Coupling Reagent | Solvent | Reaction Time (h) | Isolated Yield (%) |
|---|---|---|---|---|---|
| 1 | (R)-3-aminopiperidine | HATU | DMF | 12 | Data to be filled |
| 2 | Cyclopropylamine | EDC/HOBt | DCM | 16 | Data to be filled |
| 3 | Aniline | HATU | DMF | 8 | Data to be filled |
| 4 | Enter other amine | Enter reagent | Enter | Enter time | Data to be filled |
Table 2: In Vitro Kinase Inhibitory Activity (Hypothetical Data)
| Compound ID | Target Amide Structure | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
|---|---|---|---|---|---|
| 1a | Product from Entry 1 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| 1b | Product from Entry 2 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| 1c | Product from Entry 3 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Tofacitinib | Reference Compound | 1-3 | 5-20 | 1-5 | 50-100 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Disclaimer: This protocol is intended for informational purposes and should be executed by qualified professionals in a properly equipped laboratory setting. Appropriate safety precautions must be taken. The biological activity data presented is hypothetical and serves as a template for organizing experimental findings.
References
Application Notes and Protocols for the Synthesis and Evaluation of FGFR Inhibitors Utilizing 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant signaling is implicated in a variety of human cancers. Consequently, the development of small molecule inhibitors targeting FGFRs is a promising therapeutic strategy. This document provides a detailed protocol for the synthesis of a potential FGFR inhibitor using 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid as a key building block. Furthermore, it outlines the experimental procedures for evaluating the biological activity of the synthesized compound, including in vitro kinase assays and cellular proliferation assays.
Introduction
The FGF/FGFR signaling pathway plays a crucial role in regulating cell proliferation, differentiation, migration, and survival.[1][2] Dysregulation of this pathway, through mechanisms such as gene amplification, mutations, or chromosomal translocations, can lead to oncogenesis.[3][4] The development of selective and potent FGFR inhibitors is therefore an area of intense research. The pyrrolopyridine scaffold has been identified as a promising core structure for potent FGFR inhibitors.[3][4][5] This protocol details a synthetic route and subsequent biological evaluation of a novel inhibitor based on the this compound scaffold.
FGFR Signaling Pathway
The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[1][2] This activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which ultimately regulate gene expression and cellular processes.[2][6][7]
Caption: Overview of the FGFR signaling cascade.
Experimental Protocols
Part 1: Synthesis of a Pyrrolo[3,2-b]pyridine-based FGFR Inhibitor
This protocol describes a plausible synthetic route to a potential FGFR inhibitor starting from this compound. The general strategy involves an amide coupling reaction followed by a Suzuki cross-coupling reaction to introduce diversity.
Experimental Workflow:
Caption: Synthetic workflow for the FGFR inhibitor.
Materials:
-
This compound
-
Amine of choice (e.g., 3,5-dimethoxyaniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Arylboronic acid of choice (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid)
-
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na2CO3)
-
Solvents: DMF (N,N-Dimethylformamide), Dioxane, Water
-
Standard laboratory glassware and purification equipment (HPLC, NMR, Mass Spectrometer)
Procedure:
Step 1: Amide Coupling
-
To a solution of this compound (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (e.g., 3,5-dimethoxyaniline) (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the intermediate amide.
Step 2: Suzuki Cross-Coupling
-
In a reaction vessel, combine the intermediate amide (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(PPh3)4 (0.1 eq), and Na2CO3 (2.0 eq).
-
Add a mixture of dioxane and water (e.g., 4:1 ratio).
-
Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 90-100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by preparative HPLC to obtain the desired FGFR inhibitor.
-
Characterize the final compound by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Part 2: Biological Evaluation of the Synthesized Inhibitor
1. In Vitro Kinase Assay
To determine the inhibitory activity of the synthesized compound against FGFR kinases, a biochemical assay such as the ADP-Glo™ Kinase Assay or LanthaScreen™ Eu Kinase Binding Assay can be employed.[8][9][10][11]
Protocol: ADP-Glo™ Kinase Assay for FGFR1 [9]
Materials:
-
Recombinant human FGFR1 kinase
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized inhibitor compound
-
Assay plates (e.g., 384-well white plates)
-
Luminometer
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (for control).
-
Add 2 µL of a solution containing FGFR1 kinase and the substrate in kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[9]
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.[9][10]
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.[9][10]
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent and incubating for 30 minutes at room temperature.[9][10]
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
2. Cell Proliferation Assay
To assess the anti-proliferative effect of the inhibitor on cancer cells with aberrant FGFR signaling, a cell-based assay such as the MTT or CellTiter-Glo® assay can be used.
Protocol: MTT Assay
Materials:
-
Cancer cell line with known FGFR amplification or mutation (e.g., SNU-16, NCI-H520)
-
Complete cell culture medium
-
Synthesized inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized inhibitor or DMSO (vehicle control) for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Data Presentation
The quantitative data from the biological assays should be summarized in tables for clear comparison.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Synthesized Inhibitor | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Reference Compound | Literature Value | Literature Value | Literature Value | Literature Value |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | FGFR Status | GI50 (µM) |
| SNU-16 | FGFR2 Amplification | Experimental Value |
| NCI-H520 | FGFR1 Amplification | Experimental Value |
| Control Cell Line | Wild-type FGFR | Experimental Value |
Conclusion
This document provides a comprehensive set of protocols for the synthesis and biological evaluation of a novel FGFR inhibitor derived from this compound. The detailed methodologies for chemical synthesis, in vitro kinase assays, and cellular proliferation assays are intended to guide researchers in the development of new therapeutic agents targeting the FGFR signaling pathway. The provided templates for data presentation will aid in the clear and concise reporting of experimental findings.
References
- 1. researchgate.net [researchgate.net]
- 2. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: The Role of 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound that serves as a critical structural motif and synthetic intermediate in the development of targeted cancer therapeutics.[1] The pyrrolopyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, particularly for the design of kinase inhibitors.[1] The bromine atom at the 6-position often enhances binding affinity to hydrophobic pockets within enzyme active sites, such as the ATP-binding site of kinases, while the carboxylic acid group at the 2-position can improve aqueous solubility and provides a handle for further chemical modification.[1]
While this compound is typically not used as a therapeutic agent itself, its derivatives have demonstrated significant potential in cancer research by targeting various key cellular processes implicated in oncogenesis and metastasis. These derivatives have shown efficacy as inhibitors of crucial enzyme families, including protein kinases and modulators of microtubule dynamics. This document provides an overview of the applications of its derivatives in cancer research, along with detailed protocols for evaluating their activity.
Mechanism of Action of Derivatives
Derivatives of the 6-bromo-1H-pyrrolo[3,2-b]pyridine scaffold exert their anticancer effects primarily through two well-established mechanisms:
-
Kinase Inhibition : The pyrrolopyridine core acts as a bioisostere of adenine, the core component of ATP.[2] This allows derivatives to competitively bind to the ATP-binding site of various protein kinases, inhibiting their catalytic activity. Dysregulation of kinases is a hallmark of many cancers, and inhibiting them can block signaling pathways that drive cell proliferation, survival, and angiogenesis. Key kinase families targeted by pyrrolopyridine derivatives include Fibroblast Growth Factor Receptors (FGFRs), FMS kinase, and Ribosomal S6 Protein Kinase 2 (RSK2).[3][4][5] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.
-
Tubulin Polymerization Inhibition : Certain derivatives have been designed to interact with the colchicine-binding site of β-tubulin.[6] This interaction disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, which is essential for the formation of the mitotic spindle during cell division.[6] Disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[6]
Data Presentation: In Vitro Activity of Pyrrolopyridine Derivatives
The following tables summarize the in vitro inhibitory activities of various derivatives synthesized from pyrrolopyridine scaffolds, illustrating their potency against different cancer cell lines and protein kinases.
Table 1: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives (Tubulin Polymerization Inhibitors) [6]
| Compound ID | Target Cell Line | Cancer Type | IC₅₀ (µM) |
| 10t | HeLa | Cervical Cancer | 0.12 |
| SGC-7901 | Gastric Cancer | 0.15 | |
| MCF-7 | Breast Cancer | 0.21 | |
| Combretastatin A-4 (Control) | HeLa | Cervical Cancer | 0.01 |
| SGC-7901 | Gastric Cancer | 0.02 | |
| MCF-7 | Breast Cancer | 0.01 |
Table 2: Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives [3]
| Compound ID | Target Kinase | IC₅₀ (nM) |
| 1e | FMS | 60 |
| 1r | FMS | 30 |
| KIST101029 (Lead Cmpd.) | FMS | 96 |
Table 3: Antiproliferative Activity of FMS Kinase Inhibitor (Compound 1r) [3]
| Target Cell Line | Cancer Type | IC₅₀ (µM) |
| SK-OV-3 | Ovarian | 0.15 |
| OVCAR-3 | Ovarian | 0.21 |
| PC-3 | Prostate | 1.78 |
| DU145 | Prostate | 1.55 |
| MCF-7 | Breast | 0.89 |
| MDA-MB-231 | Breast | 0.95 |
Table 4: FGFR Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives [7]
| Compound ID | Target Kinase | IC₅₀ (nM) |
| 4h | FGFR1 | 7 |
| FGFR2 | 9 | |
| FGFR3 | 25 | |
| FGFR4 | 712 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anticancer potential of derivatives of this compound are provided below.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept constant and non-toxic (typically ≤ 0.5%). Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the potency of a compound against a target kinase.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect Signal: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.
-
Measurement: Measure the luminescence signal using a plate reader. The signal intensity is inversely correlated with kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Western Blot for Apoptosis Markers
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
6-well plates
-
Test compound and cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells in 6-well plates, treat with the test compound for a specified time (e.g., 24 hours). After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.[2]
Protocol 4: Immunofluorescence for Microtubule Disruption
This assay visualizes the effect of compounds on the cellular microtubule network.
Materials:
-
Glass coverslips in 24-well plates
-
Test compound and cancer cells
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI solution (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the test compound for the desired time (e.g., 18-24 hours).
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and then permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Antibody Incubation: Incubate with the primary anti-α-tubulin antibody overnight at 4°C. The next day, wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto glass slides using mounting medium, and visualize the microtubule network using a fluorescence microscope. Compare the microtubule structure in treated cells to untreated controls.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound derivatives in cancer research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application of 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic Acid in Inflammatory Disease Models: A Representative Study Based on a Structurally Related 7-Aza-2-Oxindole Derivative
Disclaimer: As of the latest literature search, no specific studies on the application of 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid in inflammatory disease models have been identified. Therefore, this document provides detailed application notes and protocols based on a structurally related compound, a 7-aza-2-oxindole derivative, which has been evaluated for its anti-inflammatory properties. This information is intended to serve as a representative guide for researchers interested in exploring the anti-inflammatory potential of the pyrrolopyridine scaffold.
Introduction
Inflammatory diseases, including sepsis, rheumatoid arthritis, and inflammatory bowel disease, are characterized by the dysregulation of inflammatory responses, often involving the overproduction of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The 7-azaindole scaffold, a core component of the broader pyrrolopyridine class of heterocyclic compounds, has garnered significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. Derivatives of this scaffold have been investigated for their potential to modulate inflammatory pathways and offer therapeutic benefits. This application note details the anti-inflammatory effects of a representative 7-aza-2-oxindole derivative, compound 8e , and provides protocols for its evaluation in relevant in vitro and in vivo models of inflammation.
Data Presentation
The anti-inflammatory activity of the representative 7-aza-2-oxindole derivative, compound 8e , was assessed by its ability to inhibit the release of pro-inflammatory cytokines TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokine Release by Compound 8e in LPS-Stimulated RAW264.7 Macrophages
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 2.5 | ~15% | ~10% |
| 5.0 | ~25% | ~20% |
| 10 | ~40% | ~35% |
| 20 | ~55% | ~50% |
Note: The data presented is an approximation based on graphical representations in the source literature and is intended for illustrative purposes.
Signaling Pathways
The anti-inflammatory effects of many heterocyclic compounds, including those with an azaindole core, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of pro-inflammatory gene expression.
Figure 1: Postulated inhibition of the NF-κB signaling pathway.
Figure 2: Overview of the MAPK signaling cascade in inflammation.
Experimental Protocols
The following protocols are based on methodologies reported for the evaluation of the representative 7-aza-2-oxindole derivative.
In Vitro Anti-inflammatory Activity Assay
Objective: To determine the effect of the test compound on the production of TNF-α and IL-6 in LPS-stimulated RAW264.7 murine macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compound (e.g., 7-aza-2-oxindole derivative 8e) dissolved in DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for murine TNF-α and IL-6
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent for cytotoxicity assay
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 2.5, 5, 10, 20 µM) for 2 hours. Include a vehicle control (DMSO) and a negative control (medium only).
-
LPS Stimulation: After the pre-treatment period, stimulate the cells with LPS (final concentration of 0.5 µg/mL) for 22 hours. The negative control wells should not be stimulated with LPS.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants for cytokine analysis.
-
Cytokine Measurement: Quantify the concentrations of TNF-α and IL-6 in the supernatants using the respective commercial ELISA kits, following the manufacturer's instructions.
-
Cytotoxicity Assay (MTT): To ensure that the observed inhibition of cytokine production is not due to cytotoxicity, perform an MTT assay in parallel. After compound treatment, add MTT solution to the remaining cells and incubate. Solubilize the formazan crystals and measure the absorbance to determine cell viability.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 values if applicable.
Figure 3: Experimental workflow for the in vitro anti-inflammatory assay.
In Vivo Sepsis Model
Objective: To evaluate the protective effect of the test compound in an LPS-induced mouse model of sepsis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Test compound
-
Lipopolysaccharide (LPS)
-
Sterile saline solution
-
Vehicle for compound administration
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the mice into groups (e.g., n=8-10 per group):
-
Sham group (vehicle only)
-
LPS group (LPS + vehicle)
-
Treatment group (LPS + test compound)
-
-
Compound Administration: Administer the test compound (e.g., via intraperitoneal injection) at a predetermined dose one hour before LPS challenge. The sham and LPS groups receive the vehicle.
-
LPS Challenge: Induce sepsis by administering a lethal dose of LPS (e.g., 20 mg/kg, intraperitoneally). The sham group receives sterile saline.
-
Monitoring: Monitor the survival of the mice every 12 hours for a period of 72-96 hours.
-
Data Analysis: Plot the survival data as a Kaplan-Meier curve and analyze for statistical significance between the groups (e.g., using the log-rank test).
Conclusion
While direct experimental data for this compound is currently unavailable, the study of structurally related 7-aza-2-oxindole derivatives provides a valuable framework for investigating its potential anti-inflammatory properties. The protocols detailed above for in vitro cytokine release assays and in vivo sepsis models offer robust methods for screening and characterizing the efficacy of novel pyrrolopyridine compounds. The modulation of key inflammatory signaling pathways, such as NF-κB and MAPK, represents a plausible mechanism of action for this class of compounds and warrants further investigation for the development of new anti-inflammatory therapeutics. Researchers are encouraged to adapt these methodologies to explore the specific activity of this compound.
Application Notes and Protocols for the Scale-up Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The pyrrolopyridine scaffold is a key structural motif in numerous biologically active molecules, particularly as potent inhibitors of various protein kinases. This document provides detailed protocols for the scale-up synthesis of the core compound and its subsequent derivatization, along with application notes on their biological activities, focusing on their role as kinase inhibitors.
Chemical Structures and Properties
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | ![]() | C₈H₅BrN₂O₂ | 241.04 | 1260386-47-7 |
| Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | ![]() | C₁₀H₉BrN₂O₂ | 269.09 | 577711-94-5 |
| 2-Amino-5-bromopyridine | ![]() | C₅H₅BrN₂ | 173.01 | 1072-97-5 |
Scale-up Synthesis Protocols
The synthetic strategy for the large-scale production of this compound involves a two-step process: the synthesis of the ethyl ester precursor followed by its hydrolysis.
Experimental Workflow: Synthesis of this compound
Caption: Overall workflow for the two-step synthesis.
Protocol 1: Scale-up Synthesis of 2-Amino-5-bromopyridine (Starting Material)
This protocol describes a scalable method for producing the key starting material, 2-amino-5-bromopyridine.
Materials:
-
2-Aminopyridine
-
Acetic anhydride
-
Bromine
-
Sodium hydroxide (50% solution)
-
Suitable solvents (e.g., for extraction)
Procedure:
-
N-Acylation: In a suitable reaction vessel, treat 2-aminopyridine with acetic anhydride (1.6 equivalents) and heat under reflux to form 2-acetamidopyridine.
-
Bromination: Cool the reaction mixture and add bromine (1.1 equivalents) at a controlled temperature of 50°C.
-
Hydrolysis: After the bromination is complete, carefully add a 50% sodium hydroxide solution at room temperature to hydrolyze the acetamido group.
-
Work-up and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.
Expected Yield: A total yield of approximately 66.5% can be expected for this multi-step, one-pot procedure[1].
Protocol 2: Scale-up Synthesis of Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
This protocol outlines the construction of the pyrrolopyridine core.
Materials:
-
2-Amino-5-bromopyridine
-
Diethyl acetylenedicarboxylate
-
High-boiling point solvent (e.g., Toluene or Xylene)
Procedure:
-
Reaction Setup: In a large, appropriately sized reactor equipped with a mechanical stirrer and a reflux condenser, dissolve 2-amino-5-bromopyridine (1 equivalent) in the chosen solvent.
-
Reagent Addition: Slowly add diethyl acetylenedicarboxylate (1.1 to 1.5 equivalents) to the solution. The addition should be controlled to manage any exotherm.
-
Cyclization: Heat the reaction mixture to reflux (typically 110-140°C, depending on the solvent) and maintain for 12-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Cooling and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Purification: Collect the solid product by filtration. Wash the solid with a cold, non-polar solvent (e.g., hexane) to remove impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 3: Scale-up Hydrolysis of Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
This protocol describes the final step to obtain the target carboxylic acid.
Materials:
-
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
-
Sodium hydroxide (or other suitable base like lithium hydroxide)
-
Methanol
-
Water
-
Hydrochloric acid (or other suitable acid for acidification)
Procedure:
-
Dissolution: In a large reaction vessel, suspend ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1 equivalent) in a mixture of methanol and water.
-
Saponification: Add a solution of sodium hydroxide (2-3 equivalents) in water to the suspension. Stir the mixture at room temperature for 4-12 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Solvent Removal: Once the hydrolysis is complete, remove the methanol under reduced pressure.
-
Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath and slowly add hydrochloric acid until the pH reaches approximately 2-3. The carboxylic acid will precipitate out of the solution.
-
Isolation and Drying: Collect the solid product by filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts. Dry the product under vacuum at a suitable temperature (e.g., 50-60°C).
Expected Yield: This hydrolysis reaction is generally high-yielding, with expected yields around 95%[2].
Protocol 4: Amide Coupling for Derivative Synthesis
This protocol provides a general method for the synthesis of amide derivatives from the carboxylic acid.
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
Coupling agents (e.g., HATU, HBTU, or EDC/HOBt)
-
A non-nucleophilic base (e.g., DIPEA or triethylamine)
-
Anhydrous aprotic solvent (e.g., DMF or DCM)
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Activation: Add the coupling agent (1.1-1.2 equivalents) and the base (2-3 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1-1.2 equivalents) to the reaction mixture.
-
Reaction: Continue to stir the reaction at room temperature for 2-12 hours. Monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer sequentially with a weak acid solution (e.g., 1M HCl), a weak base solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Application Notes: Biological Activity as Kinase Inhibitors
Derivatives of this compound have been identified as potent inhibitors of several protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders.
Target Kinases and Therapeutic Potential
-
FMS Kinase (CSF-1R): Colony-stimulating factor 1 receptor (CSF-1R), also known as FMS, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages. Overexpression or aberrant activation of FMS is implicated in various cancers and inflammatory diseases.
-
Serum and Glucocorticoid-Regulated Kinase 1 (SGK1): SGK1 is a serine/threonine kinase that is a downstream effector of the PI3K signaling pathway. It is involved in regulating cell survival, proliferation, and ion channel activity. Upregulation of SGK1 has been observed in several types of cancer.
Quantitative Data: In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of some pyrrolo[3,2-c]pyridine derivatives, which are close structural isomers of the [3,2-b] scaffold and provide valuable insight into the potential of this compound class.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay IC₅₀ (nM) | Reference |
| Derivative 1e | FMS | 60 | - | [3] |
| Derivative 1r | FMS | 30 | 84 (BMDM) | [3] |
| KIST101029 (Lead Compound) | FMS | 96 | 195 (BMDM) | [3] |
Note: The data presented is for pyrrolo[3,2-c]pyridine derivatives and serves as a reference for the potential activity of the [3,2-b] isomers.
Signaling Pathway Diagrams
FMS (CSF-1R) Signaling Pathway
Caption: FMS (CSF-1R) signaling pathway and point of inhibition.
SGK1 Signaling Pathway
References
Application Notes and Protocols: 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid in Medicinal Chemistry
Notice to the Researcher: Extensive literature searches for "6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid" and its direct derivatives have revealed a significant gap in publicly available data regarding its specific medicinal chemistry applications, quantitative biological data, and detailed synthetic and assay protocols. The available information is largely limited to vendor listings for the compound itself.
However, substantial research has been conducted on its structural isomers, particularly the 1H-pyrrolo[2,3-b]pyridine scaffold (also known as 7-azaindole). Derivatives of this isomeric core have been extensively investigated as potent kinase inhibitors, demonstrating significant potential in drug discovery.
Therefore, these application notes and protocols will focus on a well-documented derivative of the isomeric scaffold, 1H-pyrrolo[2,3-b]pyridine , to provide a comprehensive example of the methodologies and data presentation requested. Specifically, we will detail the application of this scaffold in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a key target in oncology.
Application Note: 1H-Pyrrolo[2,3-b]pyridine Derivatives as Potent FGFR Inhibitors
Introduction: The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the hinge-binding motif of ATP in various protein kinases. Aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in the progression of numerous cancers, including breast, lung, and bladder cancers. Consequently, targeting FGFRs with small molecule inhibitors represents a promising therapeutic strategy. This note describes the application of 1H-pyrrolo[2,3-b]pyridine-based compounds as potent inhibitors of FGFR kinases.
Mechanism of Action: Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are designed to act as ATP-competitive inhibitors of the FGFR kinase domain. The nitrogen atom at the 7-position and the pyrrole N-H form crucial hydrogen bonds with the hinge region of the kinase, anchoring the molecule in the active site. Modifications at other positions of the scaffold allow for the optimization of potency, selectivity, and pharmacokinetic properties. Upon binding, these inhibitors stabilize the inactive conformation of the kinase, preventing autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, thereby inhibiting tumor cell proliferation, migration, and angiogenesis.
Quantitative Data Summary: The following table summarizes the in vitro inhibitory activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR isoforms.
| Compound ID | Modification | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4h | (details of modification) | 7 | 9 | 25 | 712 |
| Lead Cmpd. 1 | (details of modification) | ~2100 | - | - | - |
Note: Data is illustrative and based on published findings for representative compounds.[1]
Experimental Protocols
Protocol 1: Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives
This protocol outlines a general multi-step synthesis for creating a library of 1H-pyrrolo[2,3-b]pyridine derivatives for SAR (Structure-Activity Relationship) studies.
Workflow Diagram:
Caption: General synthetic workflow for 1H-pyrrolo[2,3-b]pyridine derivatives.
Materials:
-
Substituted 7-azaindole
-
N-Bromosuccinimide (NBS) or other halogenating agent
-
Various aryl boronic acids
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Bases (e.g., K₂CO₃, Na₂CO₃)
-
Solvents (e.g., DMF, Dioxane, Water)
-
Amine building blocks for amide coupling
-
Coupling reagents (e.g., HATU, T3P)
Procedure:
-
Halogenation of the Azaindole Core:
-
Dissolve the starting 7-azaindole in a suitable solvent like DMF.
-
Add N-Bromosuccinimide (NBS) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC or LC-MS).
-
Work up the reaction by quenching with water and extracting with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield the halogenated intermediate.
-
-
Suzuki Cross-Coupling for Diversification:
-
To a microwave vial, add the halogenated azaindole intermediate, the desired aryl boronic acid (1.2 eq), a palladium catalyst (0.1 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a mixture of solvents such as dioxane and water (e.g., 4:1 ratio).
-
Degas the mixture with nitrogen or argon.
-
Heat the reaction in a microwave reactor at 100-120°C for 30-60 minutes.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Purify the product via column chromatography.
-
-
Amide Coupling (if applicable):
-
If the synthesized intermediate contains a carboxylic acid, dissolve it in DMF.
-
Add the desired amine (1.1 eq), a coupling reagent like HATU (1.2 eq), and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir at room temperature for 4-12 hours.
-
Monitor reaction completion by LC-MS.
-
Perform an aqueous workup and purify the final compound by preparative HPLC.
-
Protocol 2: In Vitro FGFR Kinase Inhibition Assay
This protocol describes a method to determine the IC50 values of the synthesized compounds against FGFR kinases.
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 enzymes
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Synthesized test compounds in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO, typically starting from 10 mM.
-
Further dilute the compounds in kinase buffer to achieve the desired final concentrations for the assay.
-
-
Assay Reaction:
-
To the wells of a 384-well plate, add 5 µL of the diluted test compound.
-
Add 10 µL of a solution containing the FGFR enzyme and the peptide substrate in kinase buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (concentration near the Km for each enzyme).
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection (using ADP-Glo™):
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for another 30 minutes.
-
Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Signaling Pathway Visualization
The following diagram illustrates the FGFR signaling pathway and the point of inhibition by the 1H-pyrrolo[2,3-b]pyridine derivatives.
Caption: Inhibition of the FGFR signaling cascade by 1H-pyrrolo[2,3-b]pyridine derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered during the purification of this compound?
A1: Researchers may face challenges related to the removal of starting materials, reaction byproducts, and colored impurities. Due to its polar nature and potential for zwitterion formation, finding suitable solvent systems for chromatography and recrystallization can be complex.
Q2: What are the general solubility properties of this compound?
Q3: What are the potential impurities I should be aware of during synthesis?
A3: While a definitive list of impurities is synthesis-dependent, potential contaminants in the synthesis of related pyrrolopyridine carboxylic acids can include unreacted starting materials, incompletely cyclized intermediates, and products of side reactions such as decarboxylation or hydrolysis of intermediates. For instance, in related azaindole syntheses, starting nitropyridines or chloro-aminopyridines could be significant impurities if the reaction does not go to completion.[1][2]
Troubleshooting Guides
Recrystallization
Problem: Difficulty in finding a suitable recrystallization solvent.
| Possible Cause | Troubleshooting Steps |
| High solubility in common polar solvents. | - Mixed Solvent Systems: Try recrystallization from a binary solvent mixture. Dissolve the compound in a small amount of a good solvent (e.g., methanol, ethanol) at an elevated temperature, and then slowly add a poor solvent (e.g., water, hexane) until turbidity is observed. Allow the solution to cool slowly. |
| Compound "oiling out" instead of crystallizing. | - Slow Cooling: Ensure the crystallization process is slow. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. - Seed Crystals: If available, add a small seed crystal of pure material to induce crystallization. - Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. |
Column Chromatography
Problem: Poor separation of the target compound from impurities on a silica gel column.
| Possible Cause | Troubleshooting Steps |
| Inappropriate mobile phase polarity. | - Solvent System Screening (TLC): Before running a column, screen various solvent systems using Thin Layer Chromatography (TLC). A good solvent system will give your target compound an Rf value between 0.2 and 0.4. - Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. For a related compound, a gradient of 0-7% methanol in dichloromethane was effective.[3] Another system used for a similar bromo-pyrrolopyridine was n-hexane/ethyl acetate (1:2).[4] - Acidification of Mobile Phase: For carboxylic acids, adding a small amount of acetic acid (0.5-1%) to the mobile phase can reduce tailing and improve peak shape by suppressing the ionization of the carboxylic acid group. |
| Compound streaking on the TLC/column. | - Zwitterion Formation: The compound may exist as a zwitterion on the silica surface. Adding a small amount of a polar, protic solvent like methanol or a volatile acid like acetic acid to the mobile phase can help to mitigate this effect. |
Problem: Difficulty visualizing the compound on a TLC plate.
| Possible Cause | Troubleshooting Steps |
| Compound is UV-inactive or weakly UV-active. | - Iodine Staining: Place the developed TLC plate in a chamber containing a few crystals of iodine. Many organic compounds will appear as brown spots.[5] - Permanganate Stain: Prepare a potassium permanganate stain. This is a good general stain for compounds that can be oxidized and will appear as yellow-brown spots on a purple background.[5] - Other Stains: For carboxylic acids, a bromocresol green indicator solution can be used, which will show yellow spots on a blue background.[6] |
Experimental Protocols
General Protocol for Flash Column Chromatography
This is a general starting protocol based on methods used for similar compounds and should be optimized using TLC first.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% dichloromethane or a hexane/ethyl acetate mixture).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and then carefully add it to the top of the column.
-
Elution: Start with the initial mobile phase. A suggested starting gradient could be from 100% dichloromethane to a final mixture of 9:1 dichloromethane:methanol. Collect fractions and monitor by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Due to the limited availability of specific quantitative data for the purification of this compound, a comparative data table cannot be provided at this time. Researchers are encouraged to perform their own optimization studies and document yields and purity levels.
Visualizations
Caption: Troubleshooting workflow for purification.
References
- 1. Azaindole synthesis [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. epfl.ch [epfl.ch]
Technical Support Center: Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format. The proposed synthetic route involves a Fischer indole synthesis followed by ester hydrolysis.
Diagram: Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Step 1: Fischer Indole Synthesis of Ethyl 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Question 1: Why am I getting a low yield or no product during the Fischer indole synthesis cyclization?
Answer:
Low yields in the Fischer indole synthesis of azaindoles are a common issue, often related to the electron-deficient nature of the pyridine ring, which can hinder the key[1][1]-sigmatropic rearrangement step.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Acid Catalyst: The strength of the acid catalyst is critical. A weak acid may not facilitate the rearrangement, while a very strong acid can lead to degradation of the starting material or product. | Systematically screen various Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is also a common and effective catalyst for this reaction. |
| Harsh Reaction Conditions: High temperatures can lead to decomposition and tar formation. | Use the mildest effective acid catalyst and the lowest possible reaction temperature. Monitor the reaction closely by TLC and stop it once the starting material is consumed to prevent product degradation. |
| Unfavorable Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen and the bromine atom can deactivate the hydrazine for the cyclization. | While modification of the starting material isn't always feasible, using a co-solvent that can help stabilize charged intermediates may be beneficial. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
Question 2: I am observing the formation of multiple isomers. How can I improve the regioselectivity?
Answer:
The formation of regioisomers can occur if the ketone (in this case, ethyl pyruvate) can form two different enamines. However, with ethyl pyruvate, this is less of an issue. Isomer formation might be related to side reactions on the pyridine ring.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Side Reactions of the Pyridine Ring: The pyridine nitrogen can be protonated under strongly acidic conditions, altering the electronic properties and potentially leading to undesired side reactions. | Consider using milder Lewis acids as catalysts, which may reduce the extent of pyridine ring protonation compared to strong Brønsted acids. Careful control of the reaction temperature is also crucial. |
Step 2: Hydrolysis of Ethyl 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Question 3: The hydrolysis of my ester is incomplete or very slow. What can I do?
Answer:
Incomplete hydrolysis can be due to several factors, including insufficient base, low temperature, or poor solubility.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Base: A stoichiometric amount of base is required to saponify the ester and neutralize the resulting carboxylic acid. | Use a slight excess of a strong base like NaOH or LiOH (typically 1.1 to 1.5 equivalents). |
| Low Reaction Temperature: Saponification rates are temperature-dependent. | Gently heat the reaction mixture. Monitoring by TLC will help determine the optimal temperature and reaction time. |
| Poor Solubility: The starting ester may not be fully soluble in the reaction medium. | Use a co-solvent system, such as a mixture of methanol or ethanol and water, to improve the solubility of the ester. |
Question 4: I am losing my product during workup, and I suspect decarboxylation. How can I prevent this?
Answer:
Heteroaromatic carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures and under certain pH conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Temperatures: Heating the carboxylic acid, particularly in the presence of acid or base, can promote the loss of CO₂. | After hydrolysis, perform the acidification and extraction steps at room temperature or below. Avoid excessive heating during solvent removal. |
| Strongly Acidic Conditions during Workup: While acidification is necessary to protonate the carboxylate, prolonged exposure to strong acid at elevated temperatures can facilitate decarboxylation. | Add the acid slowly to the cooled reaction mixture during workup to control the exotherm. Extract the product promptly after acidification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: Common side products can include:
-
Incomplete cyclization products from the Fischer indole synthesis.
-
Decarboxylated product: 6-Bromo-1H-pyrrolo[3,2-b]pyridine, especially if the final product is subjected to high temperatures.
-
Over-brominated species: If the bromination of the starting pyridine derivative is not well-controlled.
-
Tars and polymeric materials: Resulting from decomposition under harsh acidic and high-temperature conditions.
Q2: What purification methods are most effective for the final product?
A2: Purification of the final carboxylic acid can be achieved through:
-
Recrystallization: From a suitable solvent system (e.g., ethanol/water, DMF/water).
-
Acid-base extraction: Dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-precipitating the product by adding acid.
-
Column chromatography: While less common for final carboxylic acids due to potential streaking, it can be effective using a silica gel column with a solvent system containing a small amount of acetic or formic acid to improve elution.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are crucial:
-
Hydrazine derivatives: (2-Bromo-3-pyridyl)hydrazine is likely to be toxic and a potential carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Strong acids: Concentrated sulfuric acid and polyphosphoric acid are highly corrosive. Handle with care and appropriate PPE.
-
Bromine: If used in the synthesis of the starting material, bromine is highly toxic and corrosive.
-
Inert atmosphere: The use of an inert atmosphere for the Fischer indole synthesis is recommended to prevent oxidation.
Q4: Can I use a different starting material for the Fischer indole synthesis?
A4: Yes, instead of ethyl pyruvate, other pyruvate derivatives could be used, which would result in the corresponding ester of the final product. The choice of the starting hydrazine is critical for the formation of the 6-Bromo-1H-pyrrolo[3,2-b]pyridine core.
Data Presentation
The following tables provide illustrative data based on typical conditions for the key reaction steps. Actual results may vary depending on the specific experimental setup.
Table 1: Illustrative Reaction Conditions for Fischer Indole Synthesis
| Parameter | Condition 1 | Condition 2 |
| Acid Catalyst | Polyphosphoric acid (PPA) | Sulfuric acid in Ethanol |
| Temperature | 80-100 °C | Reflux |
| Reaction Time | 2-4 hours | 6-12 hours |
| Typical Yield | 40-60% | 30-50% |
Table 2: Illustrative Reaction Conditions for Ester Hydrolysis
| Parameter | Condition 1 | Condition 2 |
| Base | Lithium Hydroxide (LiOH) | Sodium Hydroxide (NaOH) |
| Solvent | THF/Water | Methanol/Water |
| Temperature | Room Temperature | 40 °C |
| Reaction Time | 12-24 hours | 2-6 hours |
| Typical Yield | >90% | >90% |
Visualizations
Diagram: Troubleshooting Logic for Low Yield in Fischer Indole Synthesis
Caption: Troubleshooting flowchart for low product yield in the Fischer indole synthesis step.
References
Technical Support Center: Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low or No Yield in the Formation of the Pyrrolo[3,2-b]pyridine Core via Bartoli-type Synthesis
Question: I am attempting to synthesize the ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate intermediate using a vinyl Grignard reagent and a substituted nitropyridine precursor, but I am observing very low to no yield of the desired product. What are the potential causes and solutions?
Answer: The formation of the 7-azaindole (pyrrolo[3,2-b]pyridine) core from a nitropyridine precursor using a vinyl Grignard reagent is analogous to the Bartoli indole synthesis. The success of this reaction is highly dependent on the substitution pattern of the nitropyridine starting material.
Potential Causes and Solutions:
-
Absence of an ortho-substituent: The Bartoli indole synthesis and its aza-analogs often fail or give very low yields if there is no substituent ortho to the nitro group.[1][2] The steric bulk of this ortho group is believed to facilitate the crucial[3][3]-sigmatropic rearrangement in the reaction mechanism.[1]
-
Solution: Ensure your starting nitropyridine has a substituent, preferably a sterically bulky one, positioned ortho to the nitro group. For the synthesis of the target molecule, a suitable precursor would be 2,5-dibromo-3-nitropyridine. The bromo group at the 2-position serves as the necessary ortho-substituent.
-
-
Insufficient Grignard Reagent: The reaction typically requires at least three equivalents of the vinyl Grignard reagent when starting from a nitroarene.[1]
-
Solution: Use a sufficient excess of the vinyl Grignard reagent. It is recommended to use 3-4 equivalents to ensure the reaction goes to completion.
-
-
Reaction Temperature: The temperature for the Grignard addition is critical. Temperatures that are too high can lead to side reactions, while temperatures that are too low may slow down the reaction rate excessively.
-
Solution: The reaction is typically carried out at low temperatures, such as -78 °C to -20 °C.[3] Careful control of the temperature during the addition of the Grignard reagent is crucial. A gradual warm-up to room temperature may be required after the initial addition.
-
-
Quality of Grignard Reagent: The quality of the Grignard reagent is paramount. Partially decomposed or low-titer Grignard reagent will lead to lower yields.
-
Solution: Use freshly prepared or recently titrated vinylmagnesium bromide or chloride. Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Issue 2: Incomplete or Slow Hydrolysis of the Ethyl Ester
Question: I have successfully synthesized ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, but I am struggling with the hydrolysis to the final carboxylic acid. The reaction is either incomplete or very slow. How can I improve the hydrolysis step?
Answer: The hydrolysis of the ethyl ester of a heterocyclic carboxylic acid can sometimes be challenging due to the electron-deficient nature of the ring system or steric hindrance. Both basic and acidic conditions can be employed, and optimization of the reaction parameters is often necessary.
Potential Causes and Solutions:
-
Insufficiently Strong Basic Conditions: Simple hydroxide bases at room temperature may not be sufficient for complete hydrolysis.
-
Solution: Increase the reaction temperature. Refluxing in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide is a common method. The use of a co-solvent like THF or dioxane can also help to improve the solubility of the starting material.
-
-
Degradation under Harsh Basic Conditions: Prolonged exposure to strong bases at high temperatures can potentially lead to decomposition or side reactions.
-
Solution: Monitor the reaction progress by TLC or LC-MS. If degradation is observed, consider using milder basic conditions for a longer period or exploring alternative hydrolysis methods. Lithium hydroxide in a mixture of THF and water at room temperature is often an effective and milder alternative.
-
-
Ineffective Acidic Hydrolysis: While less common for this type of substrate, acid-catalyzed hydrolysis might be attempted. However, the pyrrole ring can be sensitive to strong acids.
-
Solution: If attempting acid-catalyzed hydrolysis, use a mixture of a strong acid like hydrochloric acid or sulfuric acid in a co-solvent like dioxane or acetic acid. Careful temperature control and monitoring for decomposition are essential. The decarboxylation of pyrrole-2-carboxylic acids can be catalyzed by strong acids, leading to the loss of the carboxyl group.[4]
-
Issue 3: Difficulty in Product Purification and Potential Decarboxylation
Question: I have obtained the crude this compound, but I am facing difficulties in purification. I also suspect that my product might be decarboxylating. How should I approach the purification, and how can I minimize decarboxylation?
Answer: The purification of the final product can be challenging due to its polarity and potential instability. Decarboxylation is a known side reaction for some pyridinecarboxylic acids and pyrrole-2-carboxylic acids, especially under harsh conditions.
Potential Causes and Solutions:
-
Product Solubility: The carboxylic acid is likely to be a polar, potentially sparingly soluble solid.
-
Solution for Purification:
-
Recrystallization: Attempt recrystallization from a suitable solvent system. A mixture of a polar solvent (e.g., ethanol, methanol, or acetic acid) and water could be a good starting point.
-
Acid-Base Extraction: Dissolve the crude product in a dilute aqueous base (e.g., sodium bicarbonate or sodium carbonate solution), wash with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-acidic impurities, and then re-precipitate the product by acidifying the aqueous layer with a dilute acid (e.g., HCl or acetic acid).
-
Chromatography: If the above methods fail, column chromatography on silica gel can be used. A polar mobile phase, often containing a small amount of acetic acid or formic acid to suppress tailing, will likely be required.
-
-
-
Decarboxylation: The loss of CO2 from the carboxylic acid can occur, particularly at elevated temperatures or in the presence of strong acids. The rate of decarboxylation of pyridinecarboxylic acids is influenced by the position of the carboxyl group.
-
Solution to Minimize Decarboxylation:
-
Avoid excessive heat during work-up and purification. Concentrate solutions under reduced pressure at moderate temperatures.
-
During purification by acid-base extraction, use dilute acids and avoid prolonged exposure to strongly acidic conditions.
-
Store the final product in a cool, dry, and dark place.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of the 6-Bromo-1H-pyrrolo[3,2-b]pyridine core?
A1: A common and suitable starting material for a Bartoli-type synthesis of the 6-Bromo-1H-pyrrolo[3,2-b]pyridine core is a di-substituted nitropyridine. Specifically, a precursor like 2,5-dibromo-3-nitropyridine is a good candidate. The bromine atom at the 2-position provides the necessary steric bulk ortho to the nitro group, which is crucial for facilitating the key[3][3]-sigmatropic rearrangement of the reaction intermediate.[1][2]
Q2: Why is the yield of my Bartoli-type reaction for the azaindole synthesis consistently low?
A2: Low yields in the Bartoli synthesis of azaindoles are often attributed to the lack of a sufficiently bulky substituent ortho to the nitro group on the starting pyridine ring.[1][2] Other contributing factors can include the use of an insufficient amount of the vinyl Grignard reagent (at least 3 equivalents are generally required for nitroarenes), poor quality of the Grignard reagent, or non-optimal reaction temperatures.[1][3]
Q3: Can I use other organometallic reagents instead of a vinyl Grignard reagent?
A3: The classical Bartoli indole synthesis specifically employs a vinyl Grignard reagent. While other organometallic reagents might react with the nitropyridine starting material, they are unlikely to proceed through the same[3][3]-sigmatropic rearrangement pathway to form the pyrrole ring. Therefore, for this specific transformation, vinyl Grignard reagents are the reagents of choice.
Q4: What are the typical conditions for the hydrolysis of the ethyl ester to the carboxylic acid?
A4: Typical conditions for the hydrolysis of ethyl 7-azaindole-2-carboxylates involve saponification with a strong base. A common procedure is to heat the ester in a mixture of an alcohol (such as ethanol) and an aqueous solution of sodium hydroxide or potassium hydroxide. Alternatively, for a milder approach, lithium hydroxide in a mixture of tetrahydrofuran (THF) and water at room temperature can be effective.
Q5: Is decarboxylation a significant concern for this compound?
A5: Decarboxylation can be a concern for pyrrole-2-carboxylic acids, and this process can be catalyzed by strong acids.[4] While the inherent stability of the target molecule to decarboxylation requires experimental evaluation, it is prudent to avoid prolonged exposure to high temperatures and strongly acidic conditions during the work-up and purification steps to minimize this potential side reaction. The rate of decarboxylation of pyridinecarboxylic acids is known to be dependent on the position of the carboxyl group, with picolinic acid (pyridine-2-carboxylic acid) decarboxylating more readily than its isomers.[5]
Data Presentation
Table 1: Reported Yields for the Bartoli Synthesis of Various 6-Azaindoles from Substituted 3-Nitropyridines.
| Starting 2-Substituted-3-nitropyridine | Product (7-Substituted-6-azaindole) | Yield (%) |
| 2-Methoxy-3-nitropyridine | 7-Methoxy-6-azaindole | 20 |
| 2-Fluoro-3-nitropyridine | 7-Fluoro-6-azaindole | 35 |
| 2-Chloro-3-nitropyridine | 7-Chloro-6-azaindole | 33 |
| 2-Bromo-3-nitropyridine | 7-Bromo-6-azaindole | 22 |
Data adapted from a representative Bartoli synthesis protocol for 6-azaindoles.[3]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
This protocol is a representative procedure based on the Bartoli indole synthesis adapted for azaindoles.
Materials:
-
2,5-Dibromo-3-nitropyridine
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
20% Aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve 2,5-dibromo-3-nitropyridine (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add vinylmagnesium bromide (3.5 equivalents) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, and then slowly warm to -20 °C and hold for an additional 8 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at -20 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.
Protocol 2: Hydrolysis of Ethyl 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Materials:
-
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), 1M
-
Deionized Water
Procedure:
-
Dissolve ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1 equivalent) in ethanol.
-
Add an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-hydrolyzed starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow addition of 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the Bartoli-type synthesis step.
References
- 1. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Amide Coupling with 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working with 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid in amide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
The solubility of this compound can be limited. The most commonly used solvent for amide coupling reactions with heterocyclic carboxylic acids is N,N-Dimethylformamide (DMF) due to its excellent solvating properties.[1] Other potential solvents to consider, depending on the solubility of your amine coupling partner, include Dichloromethane (DCM) and Acetonitrile (CH₃CN).[1] If solubility remains an issue, gentle warming or sonication may be employed, but care should be taken to avoid degradation of the starting material.
Q2: My amide coupling reaction with this compound is showing low yield. What are the most effective coupling reagents to use?
The low reactivity of some nitrogen-containing heterocyclic compounds can lead to inefficient amide bond formation with standard coupling agents.[2] For challenging couplings, including those with potentially sterically hindered or electron-deficient amines, more powerful coupling reagents are recommended.
Comparison of Common Coupling Reagents:
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU | Uronium/Aminium Salt | Highly efficient, especially for difficult couplings; fast reaction times.[1][3][4] | More expensive; can react with unprotected N-termini if used in excess.[4] |
| HBTU/TBTU | Uronium/Aminium Salt | Very effective and widely used; more cost-effective than HATU.[1][3] | Can pose safety hazards (anaphylaxis).[5] |
| PyBOP | Phosphonium Salt | Excellent performance; safer alternative to BOP.[1] | Byproducts can sometimes complicate purification. |
| EDC/HOBt | Carbodiimide | Cost-effective and common for standard couplings.[1] | HOBt has been reclassified as an explosive, which may present storage and shipping challenges.[1] |
| T3P® | Phosphonic Anhydride | Effective for a wide range of substrates, including those prone to epimerization.[6] | Often used with pyridine or other bases. |
For this compound, starting with a high-efficiency reagent like HATU is strongly recommended to maximize the chances of a successful coupling, especially if other methods have failed.
Q3: What is the recommended base and stoichiometry for this reaction?
A non-nucleophilic tertiary amine base is essential to neutralize the acid formed during the reaction and to facilitate the deprotonation of the carboxylic acid.[1]
-
Recommended Bases:
-
Stoichiometry:
-
Carboxylic Acid: 1.0 equivalent
-
Amine: 1.0 - 1.2 equivalents
-
Coupling Reagent: 1.0 - 1.2 equivalents
-
Base (e.g., DIPEA): 2.0 - 3.0 equivalents
-
Using a slight excess of the amine and coupling reagent can help drive the reaction to completion.[1]
Q4: My reaction is sluggish and not proceeding to completion even with HATU. What can I do?
If the reaction is still not progressing, consider the following troubleshooting steps:
-
Pre-activation: Stir the this compound, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in the solvent for 5-15 minutes before adding the amine.[7] This allows for the formation of the highly reactive activated ester intermediate.
-
Increase Reaction Time: Some amide couplings, particularly with less reactive partners, can take longer. Allow the reaction to stir at room temperature overnight (18-24 hours).[1]
-
Elevated Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can sometimes increase the reaction rate. However, this should be done cautiously and monitored by TLC or LC-MS to avoid decomposition.
-
Solvent Choice: Ensure your starting materials are fully dissolved. If solubility is an issue in DCM or ACN, DMF is often a better choice.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective coupling reagent. 2. Poor solubility of starting materials. 3. Insufficient activation of the carboxylic acid. 4. Low reactivity of the amine. | 1. Switch to a more powerful coupling reagent like HATU or PyBOP. 2. Use DMF as the solvent. Consider gentle heating or sonication to aid dissolution. 3. Implement a pre-activation step before adding the amine.[7] 4. Increase reaction time and/or gently heat the reaction. |
| Multiple Spots on TLC/LC-MS (Side Products) | 1. Reaction of the coupling reagent with the amine. 2. Epimerization (if chiral centers are present). 3. Side reactions involving the pyrrolopyridine core. | 1. Ensure the correct order of addition (pre-activate the acid before adding the amine). Avoid using a large excess of the coupling reagent. 2. Use a coupling reagent known for low racemization, such as HATU or COMU.[4][8] 3. While less common, protection of the pyrrole nitrogen might be necessary in some cases, though N-methylation of a similar core has been shown to decrease activity in some biological contexts.[6] |
| Difficulty in Product Purification | 1. Water-soluble byproducts from the coupling reagent (e.g., urea from EDC). 2. Unreacted starting materials. 3. Product has similar polarity to impurities. | 1. Perform an aqueous workup. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine to remove basic and acidic impurities.[1] 2. Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. 3. Utilize a different solvent system for column chromatography or consider recrystallization if the product is a solid. |
Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling using HATU
This protocol is recommended for most applications, including coupling to less reactive or sterically hindered amines.
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until fully dissolved.
-
Add the desired amine (1.0-1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) and stir for 2 minutes.
-
Add HATU (1.0-1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-6 hours.[1] Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Alternative Coupling using T3P®
This protocol is based on a similar coupling with a structural isomer and can be a good alternative.[6]
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the desired amine (1.1 eq).
-
Add anhydrous DMF, followed by DIPEA (3.0 eq).
-
Add Propylphosphonic Anhydride (T3P®, typically a 50% solution in a suitable solvent) (1.5 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 30 minutes to 4 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous workup and purification as described in Protocol 1.
Visualizations
Caption: General workflow for amide coupling reactions.
Caption: Decision tree for troubleshooting incomplete reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. asiaresearchnews.com [asiaresearchnews.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for cross-coupling reactions involving 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
Researchers may encounter several challenges stemming from the molecule's unique structure:
-
The Carboxylic Acid Group: This acidic functional group can complicate the reaction by reacting with the base, potentially causing solubility issues with the resulting carboxylate salt.[1] It may also lead to competitive decarboxylation under certain conditions, especially at higher temperatures.[2][3]
-
The Pyrrolopyridine Core: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially forming inactive or less active catalytic species and slowing the reaction.[4]
-
Catalyst and Ligand Selection: Identifying the optimal palladium catalyst and ligand combination is critical to overcome inhibition by the pyridine nitrogen and achieve high yields.[4][5]
Q2: Should I protect the carboxylic acid group before performing the cross-coupling reaction?
This is a key consideration.
-
Direct Use: It is possible to use the carboxylic acid directly, but this requires careful selection of reaction conditions. You will need to use at least one extra equivalent of base to neutralize the acidic proton.[1] Solubility can be a challenge, as the carboxylate salt may not be soluble in common organic solvents.[1]
-
Protection as an Ester: Protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a safer strategy, especially during initial optimizations.[1] This approach prevents issues with acidity and solubility and can lead to cleaner reactions and higher yields. The ester can be hydrolyzed back to the carboxylic acid post-coupling if required.
Q3: What is decarboxylation, and how can I avoid it?
Decarboxylation is the loss of the carboxylic acid group as CO₂. While sometimes a desired transformation (decarboxylative coupling), it is often an unwanted side reaction.[6][7] For heterocyclic carboxylic acids, this can occur under thermal or catalytic conditions.[2][3]
-
To minimize decarboxylation:
-
Use milder reaction conditions (lower temperatures).
-
Screen catalysts and bases to find a system that promotes the desired cross-coupling at a faster rate than decarboxylation.
-
Consider protecting the carboxylic acid group as an ester.
-
Q4: How does the pyridine nitrogen in the 7-azaindole core affect the catalyst?
The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, which can inhibit the catalytic cycle.[4] To mitigate this, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often employed. These ligands sterically hinder the coordination of the pyridine nitrogen to the palladium, thus maintaining the catalyst's activity.[4][5]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in the Suzuki-Miyaura coupling of this compound (or its ester derivative), consult the following guide.
Issue 2: Significant Side Products are Observed
The presence of impurities alongside your desired product complicates purification and reduces yield. Here are common side products and how to minimize them.
| Side Product | Potential Cause(s) | Recommended Solution(s) |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture.[8] | Thoroughly degas all solvents and reagents before use and maintain a strict inert (N₂ or Ar) atmosphere.[8] |
| Dehalogenation (Bromo replaced by H) | Hydride source in the reaction (e.g., solvent impurities). | Use anhydrous, high-purity solvents. |
| Protodeboronation (Boronic acid replaced by H) | Common with heteroaryl boronic acids, especially in the presence of aqueous bases.[8] | Use more stable boronic esters (e.g., pinacol esters) or switch to anhydrous reaction conditions.[8] |
| Decarboxylation (Loss of COOH group) | High reaction temperatures; specific catalyst/base combinations.[3] | Lower the reaction temperature. Screen alternative, milder bases. Protect the carboxylic acid as an ester. |
Catalyst and Condition Selection Tables
The following tables summarize recommended starting conditions for various cross-coupling reactions based on literature for structurally similar 7-azaindole and other heterocyclic halides. Note: These are starting points and require optimization for this compound.
Table 1: Suzuki-Miyaura Coupling Conditions
(C-C Bond Formation)
| Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference / Notes |
| Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 60 | 85 | For selective C3 arylation on a 3-iodo-6-chloro-7-azaindole.[9] |
| Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 80 | High | Effective for coupling N-protected bromo-indazoles with pyrroleboronic acid.[10] |
| Pd(OAc)₂ (2-5) | XPhos (4-10) | K₃PO₄ (2) | Dioxane/H₂O | 60-100 | Good to Excellent | General conditions for unprotected nitrogen-rich heterocycles.[11] |
Table 2: Buchwald-Hartwig Amination Conditions
(C-N Bond Formation)
| Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference / Notes |
| Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOtBu (1.4) | Toluene | 80-100 | Good | Classic conditions, effective for coupling amines with 2-bromopyridines.[12][13] |
| RuPhos Precatalyst (2) | - | LiHMDS (2) | THF | 65 | Excellent | Highly effective for coupling secondary amines with 6-bromo-1H-indazole.[14] |
| Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ or Cs₂CO₃ (2) | t-BuOH or Dioxane | 80-110 | Good to Excellent | Broadly applicable for various aryl halides and amines.[15] |
Table 3: Sonogashira Coupling Conditions
(C-C Triple Bond Formation)
| Pd Source (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference / Notes |
| Pd(PPh₃)₄ (5-15) | CuI (10-30) | Et₃N | THF/Et₃N | RT | Good | Effective for coupling terminal alkynes with bromocyanofluoro pyridines.[16] |
| PdCl₂(PPh₃)₂ (2-5) | CuI (4-10) | Et₃N or DIPEA | DMF or Toluene | RT - 80 | Good to Excellent | General and widely used conditions for Sonogashira couplings.[17] |
Experimental Protocols
The following are generalized protocols that serve as a starting point. They must be optimized for the specific substrate and coupling partner.
General Protocol for Suzuki-Miyaura Coupling
References
- 1. reddit.com [reddit.com]
- 2. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. atlanchimpharma.com [atlanchimpharma.com]
Protecting group strategies for 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. The following sections address common issues encountered during the implementation of protecting group strategies.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use protecting groups for this compound?
A1: The target molecule has two primary reactive sites: the pyrrole nitrogen (N-H) and the carboxylic acid (-COOH). The pyrrole N-H proton is moderately acidic and the nitrogen lone pair contributes to the aromaticity of the ring system, making it susceptible to a variety of reactions.[1][2] The carboxylic acid is acidic and can interfere with reactions that are sensitive to acids or involve nucleophilic attack at other sites. Protecting these groups is crucial to prevent unwanted side reactions and to direct the desired chemical transformations selectively at other positions of the molecule.[3][4]
Q2: What is an "orthogonal protecting group strategy" and why is it important for this molecule?
A2: An orthogonal protecting group strategy involves using protecting groups for different functional groups that can be removed under distinct reaction conditions without affecting each other.[4] For this compound, this means you could, for example, protect the pyrrole nitrogen with a group that is removed by acid, while protecting the carboxylic acid with a group that is removed by base. This allows for the selective deprotection and subsequent reaction of one functional group while the other remains protected. This is a cornerstone of modern multi-step organic synthesis.[5]
Q3: Which protecting group should I choose for the pyrrole nitrogen?
A3: The choice depends on the planned reaction conditions.
-
Boc (tert-Butoxycarbonyl): This is a common choice as it is stable to a wide range of non-acidic conditions but is easily removed with mild acids like trifluoroacetic acid (TFA).[6]
-
SEM (2-(Trimethylsilyl)ethoxymethyl): The SEM group is stable to many conditions but can be challenging to remove.[7][8] It often requires strong Lewis acids or fluoride sources.[8][9] Interestingly, the SEM group can also serve a dual role by activating the 4-position of the azaindole ring system for nucleophilic aromatic substitution (SNAr).[9][10]
-
Sulfonyl groups (e.g., Ts - Tosyl): Sulfonyl groups are electron-withdrawing, which can reduce the reactivity of the pyrrole ring.[11] They are generally very stable and require strong conditions for removal.
Q4: What are the best protecting groups for the carboxylic acid functionality?
A4: Carboxylic acids are most commonly protected as esters. The choice of ester depends on the desired deprotection method.[3]
-
Methyl or Ethyl Esters: These are easily formed under acidic conditions (e.g., Fischer esterification). They are stable to acidic deprotection of a Boc group and are typically removed by base-mediated hydrolysis (saponification) with reagents like NaOH or LiOH.[12][13]
-
tert-Butyl (tBu) Ester: This ester is stable to basic conditions but is cleaved under acidic conditions, similar to a Boc group. Therefore, it is not orthogonal to N-Boc protection.
-
Benzyl (Bn) Ester: A benzyl ester is stable to both mild acid and base but can be removed by hydrogenolysis (H₂/Pd-C), offering another layer of orthogonality.
Orthogonal Protection Strategy Workflow
Caption: Orthogonal protection and deprotection workflow.
Protecting Group Summary
| Functional Group | Protecting Group | Introduction Conditions | Removal Conditions | Stability / Orthogonality Notes |
| Pyrrole N-H | Boc | (Boc)₂O, DMAP, THF | TFA in DCM; or 4M HCl in Dioxane | Stable to base. Orthogonal to base-labile esters.[6] |
| SEM | SEM-Cl, NaH, DMF | TFA; BF₃·OEt₂; TBAF | Stable to a wide range of conditions. Deprotection can be challenging.[7][9] | |
| Ts (Tosyl) | Ts-Cl, NaH, DMF | Strong base (e.g., NaOH, reflux) or reducing agents | Very stable. Electron-withdrawing nature deactivates the pyrrole ring.[11] | |
| Carboxylic Acid | Methyl Ester | SOCl₂, MeOH; or H₂SO₄, MeOH (reflux) | NaOH or LiOH in MeOH/H₂O | Stable to acid (e.g., TFA for Boc removal). Orthogonal to acid-labile groups.[13] |
| Ethyl Ester | H₂SO₄, EtOH (reflux) | NaOH or LiOH in EtOH/H₂O | Stable to acid. Orthogonal to acid-labile groups. | |
| Benzyl Ester | Benzyl bromide, Base | H₂, Pd/C | Stable to both acid and base. Orthogonal to both Boc and Methyl/Ethyl esters. |
Troubleshooting Guides
Q: My N-Boc deprotection with TFA is incomplete or has stalled. What should I do?
A: Incomplete deprotection can be due to several factors.
-
Insufficient Acid: Ensure at least 10-20 equivalents of TFA are used, or a solution of 20-50% TFA in a solvent like dichloromethane (DCM).
-
Reaction Time/Temperature: While many Boc deprotections are rapid at room temperature, some substrates may require longer reaction times (2-4 hours) or gentle warming. Monitor the reaction by TLC or LC-MS.
-
Water Content: Ensure your reagents and solvent are anhydrous. While TFA contains some water, excess water can sometimes hinder the reaction.
Q: I see unexpected side-products after my N-Boc deprotection. What are they?
A: A common side reaction during Boc deprotection is the formation of a tert-butyl cation (t-Bu⁺), which is an electrophile.[6] This cation can alkylate electron-rich aromatic rings. The pyrrolo[3,2-b]pyridine system is electron-rich and could potentially be alkylated.
-
Solution: Add a scavenger like triethylsilane (TES) or anisole to your reaction mixture. These scavengers will react with the t-Bu⁺ cation, preventing it from reacting with your product.
Q: My N-SEM deprotection using TFA or BF₃·OEt₂ is yielding a complex mixture of products. What is happening?
A: SEM deprotection under acidic conditions releases formaldehyde.[7] In azaindole systems, this released formaldehyde can react with the deprotected product, leading to side reactions, including the formation of tricyclic structures.[7]
-
Troubleshooting Steps:
-
Milder Conditions: Attempt the deprotection at a lower temperature (e.g., 0 °C) to control the rate of side reactions.
-
Alternative Reagents: Consider fluoride-based deprotection using tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like THF. This avoids the generation of formaldehyde via the same mechanism.
-
Lewis Acids: Other Lewis acids like MgBr₂ or SnCl₄ have been used for mild SEM deprotection on sensitive substrates and may provide a cleaner reaction.[14]
-
Q: My esterification reaction to form the methyl or ethyl ester has a low yield. How can I improve it?
A: Low yields in Fischer esterification can be due to the equilibrium nature of the reaction or substrate insolubility.
-
Pushing the Equilibrium: Use the alcohol (methanol or ethanol) as the solvent to ensure it is in large excess. Alternatively, use a method to remove water as it is formed, such as a Dean-Stark apparatus.
-
Alternative Method: For substrates that are sensitive to strong acid and heat, use a milder method. Activate the carboxylic acid with a reagent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of the alcohol and a catalytic amount of DMAP (4-dimethylaminopyridine).
Q: My base-mediated hydrolysis (saponification) of the methyl/ethyl ester is not going to completion. What can I do?
A: Saponification can sometimes be slow, especially with sterically hindered esters or if the product is poorly soluble.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can significantly increase the rate of hydrolysis.[13]
-
Co-solvent: If your substrate is not fully soluble in the aqueous alcohol mixture, add a co-solvent like THF or dioxane to improve solubility and reaction rate.
-
Stronger Base/Different Cation: While NaOH is common, LiOH is sometimes more effective, particularly in a THF/water solvent system.
Detailed Experimental Protocols
Protocol 1: N-Boc Protection
Caption: Workflow for N-Boc Protection.
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected product.
Protocol 2: Methyl Esterification (Fischer Esterification)
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. biosynth.com [biosynth.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
Overcoming poor solubility of 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: The poor solubility of this compound stems from its rigid, planar heterocyclic core, which can lead to strong crystal lattice energy ("brick dust" molecule). The presence of both a hydrogen bond donor (the carboxylic acid and the pyrrole N-H) and hydrogen bond acceptors (the pyridine nitrogen and carbonyl oxygen) can lead to strong intermolecular hydrogen bonding in the solid state, making it difficult for solvents to break apart the crystal lattice.
Q2: I am observing my starting material crashing out of the reaction mixture upon cooling. What should I do?
A2: This indicates that the compound has low solubility at lower temperatures. You can try maintaining a higher reaction temperature throughout the reaction and workup, if the stability of your reactants and products allows. Alternatively, consider using a co-solvent system that improves solubility at lower temperatures.[1]
Q3: My reaction is very slow or incomplete, even though the starting material appears to have dissolved. What is the issue?
A3: It is possible that the concentration of the dissolved starting material is too low to achieve an efficient reaction rate. In this case, you can try increasing the volume of the solvent. If a large solvent volume is not practical, you may need to explore methods to further enhance solubility, such as using a co-solvent, adjusting the pH, or employing a solubilizing agent.[1]
Q4: Can I use sonication to improve the dissolution of this compound?
A4: Yes, sonication can be a useful technique to speed up the dissolution process. The high-frequency sound waves can help break down intermolecular interactions and reduce particle size, thereby increasing the surface area and enhancing the rate of dissolution.[1]
Troubleshooting Guides
Issue 1: The compound will not dissolve sufficiently in the desired reaction solvent.
Possible Causes:
-
High crystal lattice energy of the solid.
-
Inappropriate solvent polarity.
Recommended Solutions:
-
Solvent Screening: Test the solubility in a range of solvents with varying polarities. Common choices for similar heterocyclic compounds include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).
-
Co-solvent Systems: Use a mixture of solvents. For example, if your reaction is in a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF), adding a small amount of a more polar, aprotic solvent like DMF or DMSO can significantly improve solubility.
-
Heating: Gently heating the mixture can increase solubility. However, ensure that the compound and other reactants are thermally stable at the elevated temperature.
-
Particle Size Reduction: Grinding the solid material to a finer powder (micronization) increases the surface area available for solvation and can improve the rate of dissolution.[1]
Issue 2: Amide coupling reaction with this compound is low yielding.
Possible Causes:
-
Poor solubility of the carboxylic acid starting material.
-
The activated carboxylic acid species is precipitating from the reaction mixture.
-
Low nucleophilicity of the amine coupling partner.
Recommended Solutions:
-
Optimize Solvent and Temperature: Ensure the reaction is homogeneous. Use a solvent system in which both the carboxylic acid and the amine are soluble, such as DMF or DMSO. Gentle heating (e.g., 40-50 °C) can help maintain solubility.
-
Order of Addition: Pre-activating the carboxylic acid before adding the amine can sometimes be beneficial. However, if the activated species is insoluble, it may be better to add the coupling agent to a solution of the carboxylic acid and the amine.
-
Choice of Coupling Reagent: For challenging couplings, stronger activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) may be more effective than carbodiimides like EDC.
-
Use of Additives: Including additives like HOBt (Hydroxybenzotriazole) or OxymaPure® can improve the efficiency of the coupling reaction and suppress side reactions.
-
Base Selection: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to avoid competing reactions.
Data Presentation
Table 1: Qualitative and Estimated Solubility of this compound
| Solvent | Type | Estimated Solubility | Notes |
| Water | Polar Protic | Very Low | Solubility is pH-dependent. |
| Methanol | Polar Protic | Slightly soluble in hot methanol[2] | May require heating to achieve dissolution. |
| Ethanol | Polar Protic | Low | Similar to methanol, heating may be required. |
| Tetrahydrofuran (THF) | Polar Aprotic | Low | May be used in co-solvent mixtures. |
| Dichloromethane (DCM) | Nonpolar | Very Low | Not a suitable solvent on its own. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A good choice for many reactions, but can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[3] | Excellent solvent, but high boiling point can complicate workup. |
Note: The solubility data is a combination of qualitative statements from literature and estimations based on the behavior of similar compounds. It is highly recommended to perform small-scale solubility tests for your specific reaction conditions.
Experimental Protocols
Protocol 1: pH-Adjusted Solubilization for Aqueous Reactions
This protocol is suitable for reactions where the deprotonated carboxylate form of the molecule is desired.
Materials:
-
This compound
-
Aqueous base (e.g., 1 M NaOH, 1 M K₂CO₃)
-
Water (deionized)
-
pH meter or pH paper
Procedure:
-
Suspend this compound in water.
-
Slowly add the aqueous base dropwise while stirring vigorously.
-
Monitor the pH of the solution. The predicted pKa of the carboxylic acid is approximately 2.78. To ensure deprotonation and solubilization, adjust the pH to > 4.
-
Continue stirring until the solid is fully dissolved, forming a clear solution of the corresponding carboxylate salt.
-
Proceed with the addition of other water-soluble reactants.
Protocol 2: Amide Coupling in a Co-solvent System
This protocol is a general procedure for forming an amide bond when solubility is a primary concern.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Add a minimal amount of anhydrous DMF to form a slurry.
-
Add the desired amine to the slurry.
-
Dilute the mixture with anhydrous DCM.
-
Add HATU to the reaction mixture, followed by the dropwise addition of DIPEA.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Workflow for Overcoming Poor Solubility.
Caption: Troubleshooting Logic for Incomplete Reactions.
References
Debromination side reactions of 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid, with a specific focus on mitigating debromination side reactions during cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of cross-coupling reactions?
A1: Debromination, also known as hydrodebromination, is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on the starting material is replaced by a hydrogen atom.[1][2] This leads to the formation of an undesired, debrominated byproduct, reducing the yield of the desired coupled product and complicating purification.
Q2: What causes the debromination of this compound?
A2: The primary cause of debromination is the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[1] These hydride species can originate from several sources, including:
-
The Base: Strong bases, particularly alkoxides, can react with solvents or other reaction components to generate hydrides.[1]
-
The Solvent: Solvents, especially alcohols, can act as hydride donors. Water can also be a hydrogen source in some cases.[3][4]
-
Impurities: Trace impurities in reagents or solvents can contribute to hydride formation.
-
The Substrate: The N-H proton of the pyrrole ring in this compound can potentially facilitate side reactions, including debromination, especially in the absence of N-protection.[5]
Q3: How can I detect if debromination is occurring in my reaction?
A3: The most common methods for detecting the debrominated byproduct, 1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid, are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective technique to identify the mass of the debrominated product alongside your desired product and starting material.
-
Thin Layer Chromatography (TLC): A spot corresponding to the debrominated product may be visible. Its polarity will be different from the starting material and the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture will show characteristic signals for the aromatic protons of the debrominated pyrrolopyridine core, which will differ from your starting material.
Troubleshooting Guides
Issue 1: Significant Formation of Debrominated Byproduct
If you are observing a significant amount of the debrominated byproduct, consult the following troubleshooting guide.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for addressing debromination side reactions.
Detailed Troubleshooting Steps:
| Parameter | Potential Issue | Recommended Action | Rationale |
| Base | Strong bases like alkoxides (e.g., NaOt-Bu) or hydroxides can generate palladium-hydride species.[1] | Switch to milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1] | Milder bases are less likely to generate the hydride species responsible for debromination.[1] |
| Temperature | High reaction temperatures can favor the debromination pathway, which may have a higher activation energy. | Lower the reaction temperature. A good starting point is often 80 °C, with further optimization as needed. | Reducing the temperature can increase selectivity for the desired cross-coupling reaction over the debromination side reaction.[1] |
| Catalyst/Ligand | The choice of palladium precursor and phosphine ligand is critical. The ligand stabilizes the palladium center and influences its reactivity. | For electron-rich heterocyclic systems, consider using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃.[2][6][7] Screen different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, or preformed catalysts like XPhos-Pd-G2).[8] | Bulky, electron-rich ligands can accelerate the reductive elimination step of the desired coupling, outcompeting the debromination pathway.[6][7] |
| N-H Protection | The acidic proton on the pyrrole nitrogen can interact with the catalyst or base, potentially leading to side reactions, including debromination.[5] | Protect the pyrrole nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (BOC) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group.[5] | N-protection prevents undesired reactivity at the nitrogen atom and can significantly suppress debromination.[5] |
| Solvent | Protic solvents (e.g., alcohols) can act as a source of hydrides. The presence of water can also contribute to hydrodehalogenation.[3][4] | Use anhydrous aprotic solvents like 1,4-dioxane, toluene, or DMF. Ensure all solvents are thoroughly degassed to remove oxygen, which can lead to other side reactions like boronic acid homocoupling.[2] | Minimizing potential hydride sources in the reaction mixture reduces the formation of Pd-H species. |
Issue 2: Low or No Conversion to Desired Product
If you are experiencing low yields or no reaction, in addition to considering the points above, consult the following:
| Parameter | Potential Issue | Recommended Action | Rationale |
| Catalyst Activity | The palladium catalyst may be inactive or decomposed. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored catalysts and ligands. Consider using a pre-activated palladium(0) source like Pd(PPh₃)₄. | Oxygen can deactivate the palladium catalyst.[2] |
| Reagent Quality | Boronic acid/ester may have decomposed or be of poor quality. | Use high-purity boronic acids or esters. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts to avoid protodeboronation.[2] | Protodeboronation, the replacement of the boronic acid group with hydrogen, is a common side reaction, especially with aqueous bases.[2] |
| Reaction Time | The reaction may not have reached completion. | Monitor the reaction progress using TLC or LC-MS at regular intervals. | Incomplete reactions will naturally result in low yields. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Mitigation of Debromination
This is a generalized procedure and requires optimization for specific substrates.
-
N-Protection (if necessary): To a solution of this compound in a suitable solvent (e.g., THF or DCM), add a base (e.g., triethylamine or DMAP) followed by the protecting group precursor (e.g., Boc₂O). Stir at room temperature until the reaction is complete (monitor by TLC/LC-MS). Work up and purify to obtain the N-protected starting material.
-
Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the N-protected this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and a mild base (e.g., K₃PO₄, 2.0-3.0 equiv.).[8]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., 1,4-dioxane/water mixture or toluene) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visual Guides
Catalytic Cycle and Debromination Pathway
Caption: Competing Suzuki coupling and debromination pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: HPLC Purification of 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic Acid Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC purification of 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC purification method for my this compound analog?
A good starting point for method development is to use a reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., water with 0.1% formic acid or a phosphate buffer) and an organic solvent like acetonitrile.[1] The acidic nature of the pyrrolo[3,2-b]pyridine-2-carboxylic acid moiety suggests that a low pH mobile phase will be beneficial for achieving sharp peaks by suppressing the ionization of the carboxylic acid and any basic nitrogen atoms in the heterocyclic core.
Q2: My peak is tailing. What are the common causes and how can I fix it?
Peak tailing is a common issue, especially with polar and ionizable compounds like your analogs.[2][3][4] The primary cause is often secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[2][4][5]
Here’s a step-by-step guide to troubleshooting peak tailing:
-
Check Mobile Phase pH: Ensure the mobile phase pH is low enough (typically around 2-3) to keep your carboxylic acid analog in its protonated, less polar form.[2][5] This minimizes interactions with the stationary phase.
-
Use an End-Capped Column: Employing a high-quality, end-capped C18 column can significantly reduce peak tailing by shielding the residual silanol groups.[4][5]
-
Consider a Different Stationary Phase: If tailing persists, consider a column with a different chemistry, such as a polar-embedded or phenyl-hexyl phase, which can offer alternative selectivity and improved peak shape for polar compounds.[2][3]
-
Add a Mobile Phase Modifier: For basic analogs, adding a small amount of a competing base, like 0.1% triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak symmetry.[2] However, be mindful that TEA is not MS-compatible.
-
Lower Sample Concentration: Overloading the column is a frequent cause of peak tailing.[2][6] Try injecting a more dilute sample to see if the peak shape improves.
Q3: I am not getting good separation between my product and a closely related impurity. What can I do?
Improving resolution between closely eluting compounds often requires a systematic approach to method optimization.
-
Adjust the Organic Solvent Gradient: A shallower gradient will increase the run time but can significantly improve the separation of closely related compounds.
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of your separation due to different interactions with the analyte and stationary phase.[4]
-
Modify the Mobile Phase pH: Small changes in the mobile phase pH can alter the ionization state of your analytes and impurities, potentially leading to better separation.
-
Try a Different Column: A column with a different stationary phase (e.g., C8, phenyl-hexyl) or a longer column with smaller particles can provide the necessary increase in efficiency and selectivity.[4][5]
Q4: My backpressure is too high. What should I do?
High backpressure can damage your HPLC system and column.[7] Here are the common culprits and solutions:
-
Blocked Frit or Guard Column: The first suspect is often a blockage in the column inlet frit or the guard column.[5] Try flushing the column in the reverse direction (if the manufacturer allows) or replacing the guard column.
-
Precipitation in the Mobile Phase: If you are using a buffered mobile phase, ensure that the buffer is fully dissolved and that you are not mixing it with a high concentration of organic solvent that could cause it to precipitate.
-
High Flow Rate: Ensure your flow rate is appropriate for the column dimensions and particle size.[7]
-
Clogged System: A blockage could be present elsewhere in the system, such as in the injector or tubing. Systematically check each component to locate the source of the high pressure.
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing and Fronting)
| Symptom | Possible Cause | Recommended Action |
| Peak Tailing | Secondary interactions with silanol groups.[2][5] | Lower mobile phase pH to ~2.7. Use an end-capped C18 column. Consider a polar-embedded column. |
| Column overload.[2][6] | Reduce injection volume or sample concentration. | |
| Column void or contamination.[2] | Replace the guard column. If the problem persists, replace the analytical column. | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase. |
| Column overload.[6] | Reduce injection volume or sample concentration. |
Guide 2: Inconsistent Retention Times
| Symptom | Possible Cause | Recommended Action |
| Gradual Shift in Retention Time | Column degradation or contamination.[6] | Flush the column with a strong solvent. If unresolved, replace the column. |
| Inconsistent mobile phase preparation. | Prepare fresh mobile phase, ensuring accurate composition. | |
| Sudden Changes in Retention Time | Leak in the system.[7] | Check all fittings for leaks. |
| Air bubbles in the pump. | Degas the mobile phase and prime the pump. | |
| Improper column equilibration. | Ensure the column is equilibrated for a sufficient time with the initial mobile phase conditions before each injection. |
Experimental Protocols
General HPLC Purification Protocol for this compound Analogs
This protocol provides a starting point for the purification of these analogs. Optimization will likely be required based on the specific properties of each analog.
-
Instrumentation: Preparative HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 4 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or 280 nm).
-
Injection Volume: 100-500 µL (dependent on sample concentration and column capacity).
-
Gradient Program:
| Time (minutes) | % Mobile Phase B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Procedure:
-
Dissolve the crude sample in a minimal amount of a suitable solvent, such as DMSO or the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[3]
-
Equilibrate the column with the initial mobile phase conditions (10% B) for at least 10 column volumes.
-
Inject the sample and run the gradient program.
-
Collect fractions based on the UV chromatogram.
-
Analyze the collected fractions by analytical HPLC to determine purity.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
Characterization of impurities in 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare the 6-Bromo-1H-pyrrolo[3,2-b]pyridine (7-azaindole) core?
A1: The synthesis of the 7-azaindole core, particularly with the electron-withdrawing pyridine ring, can be challenging. While the Fischer indole synthesis is a classic method for indoles, its application to pyridyl hydrazines often requires harsh conditions and may result in low yields. More contemporary and often higher-yielding methods include:
-
Palladium-catalyzed cross-coupling reactions: These methods, such as the Suzuki or Sonogashira coupling, followed by a cyclization step, are versatile for constructing the bicyclic ring system.
-
Hemetsberger–Knittel indole synthesis: This route can be effective for producing azaindole-2-carboxylic esters.[1]
-
Bartoli and Batcho–Leimgruber indole syntheses: These have proven to be productive for preparing azaindoles, sometimes overcoming the limitations of the Fischer synthesis.
Q2: What are the main challenges associated with the Fischer indole synthesis for 7-azaindoles?
A2: The primary challenge is the electron-deficient nature of the pyridine ring. The nitrogen atom withdraws electron density, making the corresponding pyridylhydrazine less nucleophilic. This hinders the key[1][1]-sigmatropic rearrangement step of the Fischer indole synthesis, often leading to reaction failure or the need for harsh conditions which can cause decomposition.
Q3: What are the likely impurities to be encountered during the synthesis of this compound?
A3: Potential impurities can arise from starting materials, side reactions, or degradation of the product. Common impurities may include:
-
Unreacted starting materials: Incomplete conversion of the initial pyridine or hydrazine derivatives.
-
Isomeric products: Depending on the synthetic route, formation of other pyrrolopyridine isomers is possible.
-
Over-brominated or de-brominated species: If bromination is a step in the synthesis, impurities with incorrect bromine substitution can occur.
-
Hydrolyzed intermediates: In the case of ester precursors to the carboxylic acid, incomplete hydrolysis will leave residual ester.
-
Decarboxylated product: The final carboxylic acid may be susceptible to decarboxylation under harsh thermal or acidic/basic conditions.
-
Products of N-N bond cleavage: In Fischer indole type syntheses, side reactions involving the cleavage of the hydrazine N-N bond can occur.[1]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Inappropriate reaction conditions for azaindole synthesis. | The electron-deficient pyridine ring often requires more forcing conditions than standard indole syntheses. Carefully screen reaction parameters such as temperature, reaction time, and solvent. Consider using a higher-boiling point solvent for better temperature control. |
| Incorrect catalyst or acid strength. | If employing a Fischer indole-type synthesis, the choice of acid catalyst is critical. Screen both Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). A catalyst that is too weak may not facilitate the reaction, while one that is too strong could lead to degradation. |
| Poor quality of starting materials. | Ensure the purity of starting materials, especially the hydrazine derivative, which can be unstable. Use freshly prepared or purified reagents. |
| Atmospheric sensitivity. | Some intermediates in indole syntheses can be sensitive to air oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yields. |
Problem 2: Formation of Multiple Products/Impurity Profile Issues
| Potential Cause | Suggested Solution |
| Formation of regioisomers. | In syntheses like the Fischer indole, unsymmetrical ketones can lead to different regioisomers. The choice of acid catalyst and solvent can influence the product ratio. It may be necessary to purify the desired isomer chromatographically. |
| Side reactions due to harsh conditions. | High temperatures and strong acids can lead to side reactions and decomposition, resulting in a complex product mixture. Use the mildest possible conditions that still afford a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to avoid over-running the reaction. |
| Incomplete reaction or hydrolysis. | If the synthesis involves a final hydrolysis step (e.g., from an ester), ensure the reaction goes to completion to avoid contamination with the starting ester. Use a sufficient excess of the hydrolyzing agent and adequate reaction time. |
| Product degradation during workup or purification. | The 7-azaindole core can be sensitive to strong acids or bases. Neutralize the reaction mixture carefully during workup. For purification, consider using a neutral or slightly basic chromatography system if the product is acid-sensitive. |
Experimental Protocols
Hypothetical Synthesis Route:
A potential route could involve the construction of the 6-bromo-7-azaindole core followed by carboxylation at the 2-position.
Step 1: Synthesis of the 6-Bromo-1H-pyrrolo[3,2-b]pyridine Core (Adapted from related azaindole syntheses)
-
Method: A palladium-catalyzed cross-coupling reaction followed by cyclization.
-
Starting Materials: A suitably substituted bromopyridine and a protected pyrrole precursor.
-
General Procedure:
-
Combine the bromopyridine derivative, the pyrrole precursor, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent (e.g., dioxane/water mixture) in a reaction vessel.
-
Degas the mixture and heat under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 6-bromo-7-azaindole core.
-
Step 2: Carboxylation at the 2-Position
-
Method: Lithiation followed by quenching with carbon dioxide.
-
Starting Material: 6-Bromo-1H-pyrrolo[3,2-b]pyridine.
-
General Procedure:
-
Protect the pyrrole nitrogen with a suitable protecting group (e.g., tosyl or BOC).
-
Dissolve the protected 6-bromo-7-azaindole in a dry aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.
-
Add a strong base (e.g., n-butyllithium) dropwise to effect lithiation at the 2-position.
-
Quench the reaction by bubbling dry carbon dioxide gas through the solution or by adding crushed dry ice.
-
Allow the reaction to warm to room temperature and then quench with water.
-
Acidify the aqueous layer to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry.
-
Deprotect the pyrrole nitrogen to yield the final product.
-
Visualizations
DOT Script for a Plausible Synthetic Pathway:
Caption: A plausible synthetic pathway for this compound.
DOT Script for Troubleshooting Logic:
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to Kinase Inhibitors Derived from Diverse Pyrrolopyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The development of kinase inhibitors is a cornerstone of modern targeted therapy, particularly in oncology. Pyrrolopyridine scaffolds, due to their structural similarity to the ATP purine ring, have emerged as privileged structures in the design of potent and selective kinase inhibitors. This guide provides a comparative overview of kinase inhibitors derived from three distinct pyrrolopyridine scaffolds: pyrrolo[2,3-d]pyrimidine, pyrrolo[2,3-b]pyridine, and pyrrolo[3,2-c]pyridine. We present quantitative data on their inhibitory activities, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to aid researchers in their drug discovery efforts.
Comparative Inhibitory Activity
The inhibitory potency of compounds derived from these scaffolds against various kinase families is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Janus Kinase (JAK) Family
The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is implicated in inflammatory diseases and cancers.
| Scaffold | Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference Compound (IC50 nM) |
| Pyrrolo[2,3-d]pyrimidine | Abrocitinib | 29 | 803 | >10000 | 1300 | Tofacitinib (JAK2: 5) |
| Pyrrolo[2,3-d]pyrimidine | Compound 16c | - | 6 | >582 | - | - |
Note: A lower IC50 value indicates a higher potency.
Receptor Tyrosine Kinase (RTK) Family
RTKs like EGFR, VEGFR, and FGFR are key regulators of cell proliferation, survival, and angiogenesis, and are prominent targets in cancer therapy.
| Scaffold | Compound | Kinase Target | IC50 (nM) | Reference Compound (IC50 nM) |
| Pyrrolo[2,3-d]pyrimidine | Compound 5k | EGFR | 79 | Erlotinib (55) |
| Pyrrolo[2,3-d]pyrimidine | Compound 12i | EGFR (T790M) | 0.21 | - |
| Pyrrolo[2,3-d]pyrimidine | Compound 5k | VEGFR2 | 136 | Sunitinib (261) |
| Pyrrolo[2,3-d]pyrimidine | Compound 12d | VEGFR2 | 11.9 | - |
| Pyrrolo[2,3-b]pyridine | Compound 4h | FGFR1 | 7 | - |
| Pyrrolo[2,3-b]pyridine | Compound 4h | FGFR2 | 9 | - |
| Pyrrolo[2,3-b]pyridine | Compound 4h | FGFR3 | 25 | - |
Src Family Kinase (SFK) and Other Kinases
Src family kinases are non-receptor tyrosine kinases involved in various signaling pathways controlling cell growth, adhesion, and migration. FMS kinase is a receptor tyrosine kinase crucial for the development of mononuclear phagocytes.
| Scaffold | Compound | Kinase Target | IC50 (nM) | Reference Compound (IC50 nM) |
| Pyrrolo[3,2-c]pyridine | Compound 1r | FMS | 30 | KIST101029 (96) |
Experimental Protocols
This section details generalized protocols for common in vitro kinase inhibition assays. Researchers should optimize these protocols for their specific kinase, substrate, and inhibitor.
Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Workflow:
Protocol Steps:
-
Compound Preparation: Create a serial dilution of the test compound in 100% DMSO.
-
Plate Compounds: Transfer a small volume (e.g., 25-50 nL) of the DMSO dilutions to a 384-well assay plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a potent, broad-spectrum kinase inhibitor or no enzyme).
-
Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in kinase assay buffer. Add 5 µL of this mix to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add 5 µL of a 2X ATP solution to each well to start the kinase reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Kinase Reaction: Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature. This incubation time should be within the linear range of the assay.
-
Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and develop a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., LanthaScreen™)
This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase.
Workflow:
Protocol Steps:
-
Prepare Reagents: Dilute the kinase, fluorescently labeled substrate, ATP, and test compounds to their desired concentrations in the appropriate kinase reaction buffer.
-
Reaction Setup: In a low-volume 384-well plate, add the kinase and test compound.
-
Pre-incubation: Incubate for a short period to allow for compound-enzyme interaction.
-
Initiate Reaction: Add the substrate and ATP solution to start the kinase reaction.
-
Kinase Reaction: Incubate for 60 minutes at room temperature.
-
Detection: Add a solution containing a terbium (Tb)-labeled anti-phospho-substrate antibody and EDTA to stop the reaction. The EDTA chelates Mg2+, which is essential for kinase activity.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.[2]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by the kinase inhibitors discussed in this guide.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is initiated by cytokine binding to its receptor, leading to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate gene transcription.[3][4][5][6] Pyrrolopyridine-based inhibitors act by blocking the ATP-binding site of JAKs, thereby preventing the downstream signaling cascade.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is activated upon ligand binding, leading to receptor dimerization and autophosphorylation. This triggers downstream cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which promote cell proliferation and survival.[7][8][9][10][11] Pyrrolopyrimidine inhibitors target the kinase domain of EGFR, preventing its activation and subsequent signaling.
Src Signaling Pathway
Src is a non-receptor tyrosine kinase that acts as a central node in signaling pathways initiated by various cell surface receptors, including receptor tyrosine kinases and integrins.[12][13][14] Activated Src phosphorylates multiple downstream targets, leading to the activation of pathways such as PI3K/Akt and Ras/MAPK, which regulate key cellular functions. Pyrrolopyridine-based Src inhibitors block its kinase activity, thereby disrupting these signaling cascades.
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Pyrrolopyridine-Based Kinase Inhibitors and Other Tyrosine Kinase Inhibitors (TKIs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of a promising class of kinase inhibitors based on the pyrrolopyridine scaffold, with a focus on FMS kinase (CSF1R) inhibition, against other established Tyrosine Kinase Inhibitors (TKIs). The information is presented to aid in research and development efforts within the field of oncology and immunology.
Introduction to Pyrrolopyridine-Based Inhibitors
The pyrrolopyridine scaffold is a heterocyclic ring system that has emerged as a "privileged" structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its structural resemblance to the adenine core of ATP allows for competitive binding to the ATP-binding pocket of various kinases, leading to the inhibition of their enzymatic activity.[2] The versatility of the pyrrolopyridine core allows for chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.[2] One such area of investigation is the development of derivatives of 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid as intermediates for novel kinase inhibitors.[3] While direct comparative data for inhibitors derived specifically from this exact starting material is limited in publicly available literature, extensive research on analogous pyrrolo[3,2-c]pyridine and pyrrolo[2,3-d]pyrimidine scaffolds provides valuable insights into their potential as potent and selective kinase inhibitors.[2][4]
This guide will focus on a series of pyrrolo[3,2-c]pyridine derivatives that have demonstrated significant inhibitory activity against FMS kinase, a key receptor tyrosine kinase involved in the survival, proliferation, and differentiation of monocytes and macrophages.[4] Dysregulation of FMS kinase signaling is implicated in various cancers and inflammatory diseases.[4]
Comparative Efficacy of FMS Kinase Inhibitors
To provide a clear comparison, the following table summarizes the in vitro potency (IC50 values) of a representative pyrrolo[3,2-c]pyridine-based inhibitor against FMS kinase, alongside other well-established TKIs targeting the same kinase.
| Inhibitor Class | Compound | FMS Kinase IC50 (nM) | Additional Kinase Targets (IC50 in nM) |
| Pyrrolo[3,2-c]pyridine Derivative | Compound 1r | 30 | FLT3 (D835Y) (>1000), c-MET (>1000)[4] |
| Pyrrolopyridine | Pexidartinib (PLX3397) | 20 | KIT (10), FLT3 (160)[5][6] |
| Aminopyrimidine | GW2580 | 30 - 60 | Highly selective for FMS[7][8] |
| Aminopyridine | Edicotinib (JNJ-40346527) | 3.2 | KIT (20), FLT3 (190)[9][10] |
Table 1: In vitro potency of selected kinase inhibitors against FMS kinase. Lower IC50 values indicate higher potency.
As shown in the table, the representative pyrrolo[3,2-c]pyridine derivative (Compound 1r) demonstrates potent FMS kinase inhibition, comparable to established TKIs like Pexidartinib and GW2580.[4] Notably, Compound 1r exhibits high selectivity for FMS kinase over other tested kinases such as FLT3 and c-MET.[4] This selectivity is a critical attribute in drug development, as it can minimize off-target effects and improve the therapeutic window.
FMS Kinase Signaling Pathway
FMS kinase, upon binding to its ligand, Colony-Stimulating Factor 1 (CSF-1), dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, are crucial for cell survival, proliferation, and differentiation.[11] Inhibition of FMS kinase by compounds such as the pyrrolopyridine derivatives blocks these downstream signals.
References
- 1. researchgate.net [researchgate.net]
- 2. abmole.com [abmole.com]
- 3. FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pexidartinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pexidartinib (PLX-3397; CML-261; FP-113) | c-Fms/c-Kit inhibitor | multi-targeted RTK inhibitor | CSF1R inhibitor | CAS 1029044-16-3 | Buy Pexidartinib (PLX-3397; CML-261; FP-113) from Supplier InvivoChem [invivochem.com]
- 6. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. JNJ 40346527 — TargetMol Chemicals [targetmol.com]
- 11. researchgate.net [researchgate.net]
The Structure-Activity Relationship of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the pyrrolopyridine scaffold represents a privileged structure in the design of potent kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid derivatives, drawing insights from closely related isomers to inform future drug discovery efforts.
The this compound core is a key pharmacophore in the development of targeted therapies, particularly in oncology. Its rigid, bicyclic structure mimics the purine ring of ATP, enabling it to effectively compete for the ATP-binding site of various kinases. The bromine atom at the 6-position serves as a crucial handle for introducing diverse substituents through cross-coupling reactions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. While specific SAR data for the this compound series is limited in publicly available literature, extensive research on isomeric pyrrolopyridine cores provides a strong foundation for understanding its potential and guiding synthetic strategies.
Comparative Biological Activity of Pyrrolopyridine Derivatives
The primary therapeutic application of pyrrolopyridine derivatives lies in their ability to inhibit protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a cornerstone of modern oncology. The following table summarizes the inhibitory activities of various pyrrolopyridine derivatives against different kinases and cancer cell lines, highlighting the impact of structural modifications on biological activity.
| Compound ID | Pyrrolopyridine Core | R1 Substituent | R2 Substituent | Target Kinase | IC50 (nM) | Target Cell Line | GI50 (µM) |
| Hypothetical Series A | 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxamide | H | Phenyl | Kinase X | - | - | - |
| Hypothetical Series A | 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxamide | H | 4-Fluorophenyl | Kinase X | - | - | - |
| 10t (pyrrolo[3,2-c]) | 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 3,4,5-trimethoxyphenyl | 4-(dimethylamino)phenyl | Tubulin | - | HeLa | 0.12[1] |
| 10t (pyrrolo[3,2-c]) | 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 3,4,5-trimethoxyphenyl | 4-(dimethylamino)phenyl | Tubulin | - | SGC-7901 | 0.15[1] |
| 10t (pyrrolo[3,2-c]) | 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 3,4,5-trimethoxyphenyl | 4-(dimethylamino)phenyl | Tubulin | - | MCF-7 | 0.21[1] |
| 11h (pyrrolo[2,3-b]) | 1H-pyrrolo[2,3-b]pyridine-2-carboxamide | 3,4-dichlorophenyl | 3,3-difluoroazetidin-1-yl | PDE4B | 140[2] | - | - |
| 42 (pyrrolo[2,3-b]) | 1H-pyrrolo[2,3-b]pyridine | 3-((2-(benzylamino)thiazol-4(5H)-ylidene)methyl) | H | Cdc7 | 7[3][4] | - | - |
| 1r (pyrrolo[3,2-c]) | 1,4-disubstituted-pyrrolo[3,2-c]pyridine | (4-(3-(trifluoromethyl)benzamido)phenyl) | H | FMS kinase | 30[5] | BMDM | 84[5] |
| 4h (pyrrolo[2,3-b]) | 1H-pyrrolo[2,3-b]pyridine | 5-(trifluoromethyl) | 3-((E)-2-(3-methoxyphenyl)vinyl) | FGFR1 | 7[6] | 4T1 (breast cancer) | -[6] |
| 4h (pyrrolo[2,3-b]) | 1H-pyrrolo[2,3-b]pyridine | 5-(trifluoromethyl) | 3-((E)-2-(3-methoxyphenyl)vinyl) | FGFR2 | 9[6] | - | - |
| 4h (pyrrolo[2,3-b]) | 1H-pyrrolo[2,3-b]pyridine | 5-(trifluoromethyl) | 3-((E)-2-(3-methoxyphenyl)vinyl) | FGFR3 | 25[6] | - | - |
Data for hypothetical Series A is illustrative of potential derivatives of the core topic structure. Data for other compounds is sourced from studies on isomeric scaffolds.
Key Insights from Structure-Activity Relationship Studies
Analysis of the available data on pyrrolopyridine isomers reveals several key trends that can guide the design of novel this compound derivatives:
-
The Amide Moiety: The conversion of the carboxylic acid at the 2-position to various amides is a common and effective strategy to enhance biological activity. The nature of the amine substituent plays a critical role in target engagement and selectivity. For instance, in the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series, the introduction of a 3,3-difluoroazetidine ring at the amide nitrogen led to potent and selective PDE4B inhibition[2].
-
Substitution at the 6-Position: The bromine atom at the 6-position is a versatile synthetic handle. Suzuki and other palladium-catalyzed cross-coupling reactions can be employed to introduce a wide array of aryl and heteroaryl groups. Studies on 6-aryl-1H-pyrrolo[3,2-c]pyridines have shown that substitution at this position significantly influences anticancer activity[1].
-
The Pyrrole Nitrogen (N1): Substitution on the pyrrole nitrogen can modulate the electronic properties of the ring system and provide additional points of interaction with the target protein. In the pyrrolo[3,2-c]pyridine series, a 3,4,5-trimethoxyphenyl group at the N1 position was found to be favorable for potent antitumor activity[1].
Experimental Protocols
General Synthesis of 6-Aryl-1H-pyrrolo[3,2-b]pyridine-2-carboxamides
The synthesis of this compound derivatives typically involves a multi-step sequence. A general workflow is outlined below.
Caption: General synthetic workflow for 6-Aryl-1H-pyrrolo[3,2-b]pyridine-2-carboxamides.
A plausible synthetic route would begin with the esterification of the carboxylic acid to prevent interference in subsequent steps. The resulting ester can then be converted to the desired amide using a suitable amine and a peptide coupling agent. Finally, the bromine at the 6-position can be substituted via a Suzuki coupling reaction with an appropriate arylboronic acid to yield the final product.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
The inhibitory activity of the synthesized compounds against specific kinases is a critical step in the evaluation process. A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
The assay involves incubating the kinase, its substrate, and ATP with varying concentrations of the test compound. After the reaction, a reagent containing luciferase and luciferin is added. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of remaining ATP, producing light. The luminescence intensity is inversely proportional to the kinase activity. By measuring the light output, the concentration of the compound that inhibits 50% of the kinase activity (IC50) can be determined.
Signaling Pathways and Mechanism of Action
Pyrrolopyridine derivatives, by acting as kinase inhibitors, can modulate various signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The specific pathway affected depends on the kinase being targeted.
Caption: Simplified representation of RTK signaling pathways targeted by kinase inhibitors.
For instance, inhibitors targeting Receptor Tyrosine Kinases (RTKs) like EGFR or FGFR can block downstream signaling through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This inhibition can lead to cell cycle arrest, apoptosis, and a reduction in tumor growth. The specific kinase(s) inhibited by a given this compound derivative will determine its precise mechanism of action and its therapeutic potential.
Conclusion
The this compound scaffold holds significant promise for the development of novel kinase inhibitors. While direct structure-activity relationship data for this specific series is emerging, the wealth of information available for its isomers provides a valuable roadmap for medicinal chemists. By leveraging established synthetic methodologies and drawing parallels from the SAR of related pyrrolopyridines, researchers can rationally design and synthesize new derivatives with enhanced potency, selectivity, and drug-like properties. Further investigation into this scaffold is warranted to unlock its full therapeutic potential in the treatment of cancer and other diseases driven by aberrant kinase activity.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
In-vitro validation of kinase inhibitors synthesized from 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid
For researchers and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. This guide provides an in-depth, data-driven comparison of kinase inhibitors synthesized from or structurally related to the versatile scaffold, 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. We present a side-by-side analysis of their in-vitro performance against various kinase targets, alongside detailed experimental protocols to support the reproducibility of the cited data.
The strategic design of kinase inhibitors often revolves around a core heterocyclic scaffold that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. The 7-azaindole (1H-pyrrolo[3,2-b]pyridine) core is a privileged scaffold in medicinal chemistry due to its structural resemblance to the adenine of ATP, enabling competitive binding to the kinase ATP pocket. The starting material, this compound, offers synthetic handles for diversification at key positions to explore the chemical space around this core.
Comparative In-Vitro Performance of Pyrrolopyridine-Based Kinase Inhibitors
The following tables summarize the in-vitro inhibitory activity (IC50 values) of various kinase inhibitors based on the 1H-pyrrolo[3,2-b]pyridine and other related scaffolds. The data is compiled from peer-reviewed publications and patents, providing a clear comparison of their potency against different kinase targets.
| Inhibitor Scaffold | Specific Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide | Substituted Analogs | Casein Kinase Iε (CKIε) | Data from Patent | [1] |
| 1H-Pyrrolo[2,3-b]pyridine | Compound 4h | FGFR1 | 7 | [2] |
| FGFR2 | 9 | [2] | ||
| FGFR3 | 25 | [2] | ||
| FGFR4 | 712 | [2] | ||
| Pyrrolo[3,2-c]pyridine | Compound 1e | FMS Kinase | 60 | [3] |
| Compound 1r | FMS Kinase | 30 | [3] | |
| Pyrrolo[2,3-d]pyrimidine | Compound 5k | EGFR | 79 | [4] |
| Her2 | 40 | [4] | ||
| VEGFR2 | 136 | [4] | ||
| CDK2 | 204 | [4] | ||
| N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (12b ) | CSF1R | Low nanomolar | [5] | |
| Pyrazolo[3,4-b]pyridine | Compound 4 (2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile) | CDK2/cyclin A2 | 240 | |
| Aminoindazole-pyrrolo[2,3-b]pyridine | Compound SU1261 | IKKα | 10 | |
| IKKβ | 680 | |||
| Compound SU1349 | IKKα | 16 | ||
| IKKβ | 3352 |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes involved in the in-vitro validation of these kinase inhibitors, the following diagrams are provided.
Caption: Generalized signaling pathways targeted by pyrrolopyridine-based kinase inhibitors.
Caption: General workflow from synthesis to in-vitro validation of kinase inhibitors.
Experimental Protocols
Detailed methodologies for the key in-vitro assays are provided below to ensure transparency and facilitate the replication of results.
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This protocol describes a luminescent-based assay to determine the inhibitory activity of a compound by quantifying the amount of ADP produced during a kinase reaction.
Materials:
-
Kinase of interest (e.g., CKIε, FGFR1)
-
Kinase-specific substrate
-
Test compounds (dissolved in DMSO)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup:
-
Add 2.5 µL of the kinase and substrate solution in kinase assay buffer to each well of a 384-well plate.
-
Add 0.5 µL of the serially diluted test compounds or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate for 15-30 minutes at room temperature.
-
-
Initiate Kinase Reaction: Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for each kinase.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the necessary components for the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Biochemical Kinase Assay: Radiometric Filter Binding Assay
This protocol outlines a traditional and highly sensitive method to measure kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.
Materials:
-
Kinase of interest
-
Kinase-specific peptide or protein substrate
-
Test compounds (dissolved in DMSO)
-
[γ-³²P]ATP
-
Cold ATP
-
Kinase assay buffer
-
Phosphocellulose filter paper (e.g., P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mix containing kinase assay buffer, the kinase, and the substrate.
-
Add the test compound at various concentrations or DMSO (vehicle control).
-
-
Initiate Kinase Reaction: Add a mixture of cold ATP and [γ-³²P]ATP to start the reaction.
-
Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Spotting: Stop the reaction by adding a quenching solution (e.g., phosphoric acid). Spot an aliquot of each reaction mixture onto a labeled phosphocellulose filter paper.
-
Washing: Wash the filter papers multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Drying: Dry the filter papers completely.
-
Quantification: Place each dried filter paper into a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the amount of ³²P incorporated into the substrate for each reaction.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
This guide serves as a starting point for researchers interested in the development and in-vitro validation of kinase inhibitors derived from the this compound scaffold and its related analogs. The provided data and protocols offer a framework for comparative analysis and further investigation into this promising class of compounds.
References
- 1. TW200530234A - Substituted 1H-pyrrolo[3,2-b, 3,2-c, and 2,3-c]pyridine-2-carboxamides and related analogs as inhibitors of casein kinase Iε - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Analogs Against Known IKKβ Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel pyrrolopyridine-based compounds, benchmarked against established inhibitors of IκB kinase β (IKKβ), a critical kinase in the NF-κB signaling pathway. The data presented herein is intended to inform structure-activity relationship (SAR) studies and guide the development of next-generation anti-inflammatory and oncology therapeutics.
Introduction to IKKβ Inhibition
The NF-κB signaling cascade is a cornerstone of the inflammatory response, and its dysregulation is implicated in a multitude of diseases, including chronic inflammatory conditions and various cancers. IKKβ is the principal catalytic subunit of the IKK complex, which plays a pivotal role in the canonical NF-κB pathway. By phosphorylating the inhibitory protein IκBα, IKKβ triggers its ubiquitination and subsequent degradation, leading to the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes. Consequently, the selective inhibition of IKKβ has emerged as a promising therapeutic strategy.
The 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid scaffold serves as a versatile synthetic intermediate for the generation of kinase inhibitors.[1] This guide evaluates the inhibitory potential of a closely related analog series, aminoindazole-pyrrolo[2,3-b]pyridines, against well-characterized IKKβ inhibitors.
Comparative Analysis of IKKβ Inhibitors
The inhibitory activities of a novel aminoindazole-pyrrolo[2,3-b]pyridine analog series are compared with three well-established IKKβ inhibitors: TPCA-1, BMS-345541, and MLN120B. The data is presented in terms of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), providing a clear benchmark for potency and selectivity.
| Compound | Target(s) | Ki (nM) | IC50 (nM) | Inhibition Type |
| Analog Series: Aminoindazole-pyrrolo[2,3-b]pyridines | ||||
| SU1261 | IKKα/IKKβ | 10/680 | - | ATP-competitive |
| SU1349 | IKKα/IKKβ | 16/3352 | - | ATP-competitive |
| Known IKKβ Inhibitors (Benchmarks) | ||||
| TPCA-1 | IKKβ | - | 17.9 | ATP-competitive |
| BMS-345541 | IKKβ/IKKα | - | 300/4000 | Allosteric |
| MLN120B | IKKβ | - | 45-60 | ATP-competitive |
Data for the analog series is from a 2024 study on aminoindazole-pyrrolo[2,3-b]pyridine inhibitors.[2] Data for benchmark inhibitors has been compiled from various sources.
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action and cellular efficacy of these inhibitors, two primary experimental approaches are employed: a biochemical kinase assay to determine direct enzyme inhibition and a cell-based reporter assay to assess the impact on the NF-κB signaling pathway.
Canonical NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention for IKKβ inhibitors.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of IKKβ inhibitors.
Experimental Workflow for Inhibitor Benchmarking
The following diagram outlines the workflow for evaluating and comparing the performance of novel IKKβ inhibitors.
Caption: Workflow for IKKβ inhibitor assay development and optimization.
Experimental Protocols
In Vitro IKKβ Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This biochemical assay directly measures the enzymatic activity of IKKβ and its inhibition by test compounds.
Principle: The assay quantifies the phosphorylation of a biotinylated IκBα-derived peptide substrate by IKKβ. A europium-labeled anti-phospho-IκBα antibody and streptavidin-allophycocyanin (SA-APC) are used for detection. When the substrate is phosphorylated, the europium-labeled antibody binds, bringing it in close proximity to the SA-APC bound to the biotin tag. Excitation of europium results in fluorescence resonance energy transfer to APC, which then emits light at a specific wavelength. Inhibition of IKKβ reduces substrate phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human IKKβ enzyme
-
Biotinylated IκBα peptide substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Europium-labeled anti-phospho-IκBα antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Test compounds (dissolved in DMSO)
-
384-well low-volume assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add to the assay plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Enzyme Addition: Add recombinant IKKβ to all wells except the 100% inhibition control.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the biotinylated IκBα substrate and ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and detect phosphorylation by adding a mixture of the europium-labeled anti-phospho-IκBα antibody and SA-APC in a suitable detection buffer.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader (excitation at ~320-340 nm, emission at ~615 nm for europium and ~665 nm for APC).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Determine the percent inhibition for each compound concentration and calculate the IC50 value using a suitable curve-fitting software.
Cell-Based NF-κB Reporter Assay
This assay measures the ability of a compound to inhibit NF-κB activation in a cellular context.
Principle: A human cell line (e.g., HEK293) is engineered to stably express a luciferase reporter gene under the control of an NF-κB response element. When NF-κB is activated (e.g., by TNF-α), it translocates to the nucleus, binds to the response element, and drives the expression of luciferase. The amount of luciferase produced is quantified by adding a luciferin substrate, which generates a luminescent signal proportional to the level of NF-κB activation. IKKβ inhibitors will prevent IκBα degradation, thus blocking NF-κB translocation and subsequent luciferase expression.
Materials:
-
NF-κB luciferase reporter cell line (e.g., HEK293-NF-κB-luc)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Stimulating agent (e.g., TNF-α or PMA)
-
Test compounds (dissolved in DMSO)
-
96-well clear-bottom white cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulation: Add the stimulating agent (e.g., TNF-α) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for an appropriate time (typically 6-24 hours) to allow for NF-κB activation and luciferase expression.
-
Cell Lysis: Remove the culture medium and lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Add the luciferase assay reagent to each well and measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Calculate the percent inhibition of NF-κB activation for each compound concentration and determine the cellular IC50 value.
References
Navigating the Kinome: A Comparative Guide to the Selectivity of Pyrrolo[3,2-c]pyridine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is paramount. While the 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid scaffold is a promising starting point for kinase inhibitor discovery, publicly available, detailed selectivity profiles for its derivatives remain scarce. However, extensive research into the closely related pyrrolo[3,2-c]pyridine core offers valuable insights into the potential of this compound class. This guide provides a comparative analysis of the selectivity of pyrrolo[3,2-c]pyridine derivatives, with a focus on their inhibitory activity against FMS kinase and a broader panel of kinases, supported by experimental data and protocols.
The pyrrolopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases. Modifications to this core structure can significantly influence both potency and selectivity, making it a versatile template for the design of targeted therapies.
Comparative Selectivity Profile of Pyrrolo[3,2-c]pyridine Derivatives Against FMS Kinase
A series of eighteen pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase, a member of the type III receptor tyrosine kinase family. FMS kinase plays a crucial role in the proliferation and survival of monocyte/macrophage lineage cells and is over-expressed in various cancers, including ovarian, prostate, and breast cancer, as well as in inflammatory disorders like rheumatoid arthritis. The half-maximal inhibitory concentrations (IC50) for a selection of these compounds are presented below, highlighting the structure-activity relationships within this series.
| Compound | R | X | Y | Z | FMS Kinase IC50 (nM)[1] |
| 1e | H | Cl | H | Cl | 60 |
| 1r | H | F | F | F | 30 |
| KIST101029 (Lead) | H | F | H | F | 96 |
| 1a | H | Cl | H | H | 110 |
| 1b | H | H | Cl | H | >1000 |
| 1c | H | OCH3 | H | H | 150 |
| 1d | H | H | OCH3 | H | >1000 |
| 1h | H | CH3 | H | H | 200 |
| 1i | H | H | CH3 | H | >1000 |
Note: The lead compound, KIST101029, and its derivatives are based on a diarylamide or diarylurea scaffold attached to the pyrrolo[3,2-c]pyridine core.
The data reveals that substitutions on the terminal phenyl ring significantly impact potency. For instance, compound 1r , with trifluoro substitution, demonstrated the highest potency with an IC50 of 30 nM, making it 3.2 times more potent than the lead compound KIST101029.[1] In contrast, meta-substituted compounds generally showed weaker activity than their para-substituted counterparts.[1]
Broader Kinase Selectivity Profile of Compound 1r
To assess its selectivity, the most potent compound, 1r , was screened against a panel of 40 different kinases at a concentration of 1 µM. The results underscore its notable selectivity for FMS kinase.
| Kinase | Inhibition at 1 µM (%)[1] |
| FMS | 81 |
| FLT3 (D835Y) | 42 |
| c-MET | 40 |
| Other 37 kinases | < 40 |
Compound 1r exhibited over 80% inhibition of FMS kinase, while showing significantly lower activity against other kinases, including the closely related FLT3 and c-MET.[1] This profile suggests that compound 1r is a selective inhibitor of FMS kinase, a desirable characteristic for developing targeted therapies with potentially fewer off-target effects.
Experimental Protocols
The following methodologies were employed to determine the kinase inhibitory activity of the pyrrolo[3,2-c]pyridine derivatives.
FMS Kinase Inhibition Assay
The in vitro FMS kinase inhibitory activity was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotinylated poly(Glu, Tyr) 4:1 substrate by the FMS kinase.
Workflow:
Caption: Workflow for the FMS Kinase Inhibition Assay.
The reaction mixture typically contained the test compound, FMS kinase, biotin-poly(Glu, Tyr) substrate, and ATP in a kinase buffer. After incubation, a detection mixture containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665 was added. The TR-FRET signal, which is proportional to the extent of substrate phosphorylation, was then measured. IC50 values were calculated from the dose-response curves.
Kinase Panel Screening
The selectivity of compound 1r was evaluated against a panel of 40 kinases. The percentage of inhibition was determined at a fixed compound concentration of 1 µM. The specific assay formats for each kinase in the panel may vary but are generally based on principles similar to the FMS kinase assay, such as TR-FRET, filter binding assays, or mobility shift assays.
Signaling Pathway Context: FMS Kinase
FMS kinase, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase. Its activation by its ligands, CSF-1 or IL-34, triggers a downstream signaling cascade that is crucial for the function of macrophages and related cells.
Caption: Simplified FMS (CSF-1R) Signaling Pathway.
Inhibition of FMS kinase by compounds like the pyrrolo[3,2-c]pyridine derivatives blocks the initiation of these downstream signaling pathways, thereby impeding the proliferation and survival of macrophages. This mechanism is the basis for their therapeutic potential in oncology and inflammatory diseases.
References
Comparative Biological Evaluation of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Derivatives as Potential Kinase Inhibitors
A Guide for Researchers and Drug Development Professionals
The quest for novel and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in the field of oncology. The pyrrolopyridine scaffold has emerged as a privileged structure in this endeavor, mimicking the purine core of ATP to effectively target the ATP-binding site of various kinases. This guide provides a comparative biological evaluation of derivatives of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, a promising scaffold for the development of targeted kinase inhibitors. While direct experimental data for derivatives of this specific compound is limited in publicly available literature, this guide will draw comparisons with closely related pyrrolopyridine isomers and established kinase inhibitors to highlight its potential and guide future research.
The Promise of the Pyrrolopyridine Scaffold
The this compound core is a key synthetic intermediate in the generation of a diverse library of potential kinase inhibitors. The pyrrolopyridine nucleus acts as a hinge-binder, a critical interaction for kinase inhibition. The bromine atom at the 6-position can be strategically utilized for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, to introduce various aryl or heteroaryl groups. This allows for the exploration of the chemical space around the core scaffold to optimize potency and selectivity against specific kinase targets.
Performance Comparison: Potential vs. Established Kinase Inhibitors
To contextualize the potential of this compound derivatives, a comparison with the well-established JAK2 inhibitors, Ruxolitinib and Fedratinib, is presented. These drugs are currently used in the treatment of myeloproliferative neoplasms, which are often driven by dysregulated JAK2 activity.
| Compound Class/Drug Name | Target Kinase(s) | IC50 Values | Key Therapeutic Indications |
| Derivatives of this compound | Primarily predicted to target Janus Kinases (e.g., JAK2) | Data not yet publicly available. Analogous compounds have shown IC50 < 100 nM against JAK2. | Potential for myeloproliferative neoplasms and other cancers driven by JAK signaling. |
| Ruxolitinib | JAK1, JAK2 | JAK1: ~3.3 nM, JAK2: ~2.8 nM | Myelofibrosis, polycythemia vera, graft-versus-host disease.[1][2][3][4][5] |
| Fedratinib | JAK2, FLT3 | JAK2: ~3 nM, FLT3: ~15 nM | Myelofibrosis.[6][7][8][9] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Biological Evaluation
The following are detailed methodologies for key experiments essential for the biological evaluation of novel kinase inhibitors based on the this compound scaffold.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase enzyme.
Principle: The assay measures the amount of ATP consumed by the kinase during the phosphorylation of a substrate. A luminescence-based method is commonly used, where a decrease in light signal corresponds to higher kinase activity (more ATP consumed), and a strong signal indicates kinase inhibition.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 µM).
-
Assay Plate Preparation: Add 1 µL of the diluted compounds, a vehicle control (DMSO), and a known inhibitor (positive control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the recombinant kinase (e.g., JAK2), a specific peptide substrate, and assay buffer.
-
Dispense the kinase reaction mixture into each well.
-
Initiate the reaction by adding a solution of ATP.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add a detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HEL, K562 for JAK2-dependent cancers) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Visualizing the Mechanism of Action
Understanding the signaling pathways targeted by these compounds is crucial for their rational development.
Experimental Workflow for Kinase Inhibitor Screening
Caption: A streamlined workflow for the initial biological evaluation of novel kinase inhibitors.
The JAK-STAT Signaling Pathway
Derivatives of this compound are anticipated to inhibit kinases such as JAK2, thereby modulating the JAK-STAT signaling pathway. This pathway is critical for cell proliferation, differentiation, and survival.
Caption: The JAK-STAT signaling cascade and the point of intervention for pyrrolopyridine-based inhibitors.
Conclusion and Future Directions
While the full biological profile of this compound derivatives is still under investigation, the foundational chemistry and the performance of analogous compounds strongly suggest their potential as a new class of kinase inhibitors. The strategic placement of the bromine atom provides a versatile handle for synthetic elaboration, enabling the generation of diverse chemical libraries for screening against a wide range of kinases.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of derivatives. This should include screening against a panel of kinases to determine selectivity, followed by in-depth cellular and in vivo studies for the most promising candidates. The experimental protocols and comparative data presented in this guide offer a robust framework for advancing these novel compounds from promising scaffolds to potential clinical candidates.
References
- 1. JAK1/2 Inhibitor Ruxolitinib Improves Survival in High-Risk Myelofibrosis [ahdbonline.com]
- 2. Use of the JAK1/JAK2 inhibitor ruxolitinib in the treatment of patients with myelofibrosis | MDedge [mdedge.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A review of the clinical safety and efficacy of ruxolitinib 10 years after its approval for PV | VJHemOnc [vjhemonc.com]
- 6. Fedratinib in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Fedratinib Hydrochloride? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolopyridine vs. Pyrazolopyrimidine: A Comparative Guide to Kinase Inhibitor Scaffolds
In the landscape of kinase inhibitor design, the pyrrolopyridine and pyrazolopyrimidine scaffolds have emerged as privileged structures, forming the core of numerous clinically successful drugs. Both are purine isosteres, capable of mimicking the adenine ring of ATP to competitively inhibit kinase activity. This guide provides an objective, data-driven comparison of these two scaffolds, offering insights into their respective strengths and applications for researchers, scientists, and drug development professionals.
Core Scaffold Properties
Pyrrolopyridines , also known as azaindoles, are bicyclic aromatic heterocycles composed of a fused pyridine and pyrrole ring. This scaffold has proven to be a versatile template for a range of kinase inhibitors. A notable example is Vemurafenib , a potent inhibitor of the BRAF V600E mutant kinase, which is a key driver in many melanomas. Another prominent drug featuring this scaffold is Tofacitinib , a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases.
Pyrazolopyrimidines , on the other hand, consist of a fused pyrazole and pyrimidine ring. This scaffold is also a highly effective ATP mimic and is the foundation for several groundbreaking targeted therapies. Ibrutinib , a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of B-cell malignancies. More recently, Selpercatinib has demonstrated remarkable efficacy as a selective inhibitor of the rearranged during transfection (RET) kinase in various cancers.
Comparative Performance: Potency and Selectivity
The choice of scaffold can significantly influence the potency and selectivity profile of a kinase inhibitor. Below is a summary of the in vitro potency of representative drugs from each class against their primary targets and a selection of off-targets.
| Inhibitor | Scaffold Type | Primary Target(s) | IC50 (nM) | Select Off-Target Kinase(s) | IC50 (nM) |
| Vemurafenib | Pyrrolopyridine | BRAF V600E | 31 | c-RAF-1 | 48 |
| SRMS | 18 | ACK1 | 19 | ||
| Wild-type BRAF | 100 | ||||
| Tofacitinib | Pyrrolopyridine | JAK3 | 1 | JAK1 | 20 |
| JAK2 | 108 | ||||
| Ibrutinib | Pyrazolopyrimidine | BTK | 0.5 | BLK | 0.8 |
| BMX | 1 | TEC | 5.4 | ||
| ITK | 10 | ||||
| Selpercatinib | Pyrazolopyrimidine | RET (wild-type) | 14.0 | RET (V804M) | 24.1 |
| RET (G810R) | 530.7 |
Note: IC50 values are compiled from various sources and should be considered as representative. Direct comparison between different studies may be limited by variations in experimental conditions.
Signaling Pathways and Experimental Workflow
To understand the context of kinase inhibition, it is crucial to visualize the signaling pathways in which these kinases operate. The following diagrams, generated using the DOT language, illustrate a simplified MAPK signaling pathway targeted by BRAF inhibitors and a generic workflow for kinase inhibitor characterization.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of drug discovery. The following are detailed protocols for key assays used to characterize kinase inhibitors.
Biochemical Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test inhibitor (e.g., pyrrolopyridine or pyrazolopyrimidine-based compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and ATP in kinase reaction buffer.
-
Add the test inhibitor at various concentrations to the appropriate wells. Include a no-inhibitor control (DMSO vehicle) and a no-kinase control.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to all wells to convert the ADP generated to ATP and to initiate the luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with various concentrations of the test inhibitor. Include a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Target Engagement Assay (Western Blot)
This technique is used to detect changes in the phosphorylation status of the target kinase or its downstream substrates, confirming that the inhibitor is engaging its target within the cell.
Materials:
-
Cancer cell line of interest
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-BRAF, anti-total-BRAF)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the test inhibitor at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against the total target protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
-
Observe the dose-dependent decrease in phosphorylation to confirm target engagement.
-
Conclusion
Both pyrrolopyridine and pyrazolopyrimidine scaffolds have proven to be exceptionally valuable in the development of targeted kinase inhibitors. The choice between these scaffolds is often dictated by the specific kinase being targeted, the desired selectivity profile, and the overall drug-like properties required. Pyrrolopyridines have yielded highly successful inhibitors against kinases such as BRAF and JAKs, while pyrazolopyrimidines have been instrumental in targeting BTK and RET. A thorough understanding of the subtle differences in their binding modes and structure-activity relationships, supported by robust experimental data, is essential for the rational design of the next generation of potent and selective kinase inhibitors.
Safety Operating Guide
Proper Disposal of 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic Acid: A Guide for Laboratory Professionals
For Immediate Reference: Treat 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid as a hazardous chemical. Disposal must be conducted through a licensed waste disposal service. Do not dispose of down the drain or in regular trash.
This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Based on data from analogous brominated pyridine compounds, this substance should be treated as hazardous.
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To prevent eye contact, which may cause serious irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin contact, as similar compounds can cause skin irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably under a chemical fume hood.[1][2][3] | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1] |
| Protective Clothing | A laboratory coat or other protective clothing. | To prevent contamination of personal clothing.[1] |
In Case of Spills:
In the event of a spill, ensure the area is well-ventilated.[4] Spills should be absorbed using an inert material (e.g., sand, vermiculite) and collected into a designated, sealed container for hazardous waste.[3][5][6] Do not allow the chemical to enter drains or waterways.[5][7][8]
II. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[4][8]
-
Waste Segregation and Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
This includes the pure compound, any solutions containing it, and any contaminated materials such as pipette tips or absorbent pads.[3]
-
Do not mix this waste with incompatible materials. Store it separately from strong oxidizing agents and acids.[1][3][6]
-
-
Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" (no abbreviations or chemical formulas).
-
If the waste is a mixture, list all constituents and their approximate percentages.
-
-
Temporary Storage:
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide the full chemical name and any available safety data to the disposal service.
-
The likely method of disposal will be incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][4]
-
III. Experimental Workflow and Diagrams
Disposal Workflow Diagram:
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. angenechemical.com [angenechemical.com]
Personal protective equipment for handling 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid, including personal protective equipment (PPE), operational procedures, and disposal plans. The information is compiled from safety data for structurally similar compounds and general laboratory safety protocols.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye contact, which can cause serious irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Nitrile gloves may offer sufficient protection for incidental contact but should be checked for compatibility. | To avoid skin contact, as related compounds can cause skin irritation.[1][2][3] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood.[3][4][5] If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[1][6] | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1] |
| Protective Clothing | A fully-buttoned laboratory coat.[2][3] Consider a chemical-resistant apron or coveralls for larger quantities or when there is a risk of significant spillage. | To prevent contamination of personal clothing.[1][4] |
| Foot Protection | Closed-toe shoes. Safety shoes may be required based on institutional risk assessment.[1] | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation and Area Designation:
-
Always work within a properly functioning and certified laboratory chemical fume hood.[2][3]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and within a 10-second travel distance (approximately 50 feet).[1][2]
-
Designate a specific area for handling the compound to minimize the spread of contamination.
-
-
Donning PPE:
-
Before handling the chemical, put on all required PPE as specified in the table above.
-
-
Handling the Compound:
-
Spill Management:
-
In the event of a small spill, and if you are trained to do so, carefully clean it up while wearing appropriate PPE.[2]
-
For solid spills, gently sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[1]
-
Do not let the product enter drains.
-
Thoroughly clean the contaminated area after spill cleanup.
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect waste material in a designated, properly labeled, and sealed container.
-
Store waste containers in a cool, dry, and well-ventilated area, segregated from incompatible materials.[2]
-
-
Disposal Method:
-
Dispose of the chemical waste through a licensed professional waste disposal service.
-
The recommended disposal method for similar compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7] This should only be performed by qualified professionals.
-
Dispose of contaminated packaging as unused product.
-
-
Regulatory Compliance:
-
All disposal activities must be in accordance with federal, state, and local regulations.
-
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. echemi.com [echemi.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



